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  • Product: N-Ethyl-2-phenoxyethanamine hydrochloride
  • CAS: 100131-72-4

Core Science & Biosynthesis

Foundational

"N-Ethyl-2-phenoxyethanamine hydrochloride" physical and chemical properties

A Comprehensive Technical Guide to N-Ethyl-2-phenoxyethanamine Hydrochloride: Physicochemical Profiling and Synthetic Methodologies Executive Summary The phenoxyethylamine scaffold is a privileged structure in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to N-Ethyl-2-phenoxyethanamine Hydrochloride: Physicochemical Profiling and Synthetic Methodologies

Executive Summary The phenoxyethylamine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous bioactive molecules, including alpha-1 adrenoceptor antagonists, dopamine D2 agonists, and various phosphodiesterase (PDE) inhibitors[1]. Among these derivatives, N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4) acts as a highly versatile building block[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural utility, and a self-validating protocol for its synthesis and handling.

Physicochemical Profiling and Data Synthesis

Understanding the physical and chemical properties of N-Ethyl-2-phenoxyethanamine hydrochloride is critical for downstream assay development and formulation. The free base form of phenoxyethylamines is typically an oil or low-melting solid, which presents challenges regarding oxidative stability and aqueous solubility[3].

By converting the secondary amine into its hydrochloride salt, we thermodynamically lock the molecule into a stable, crystalline lattice. This salt formation dramatically increases its solubility in aqueous buffers and polar organic solvents (such as DMSO and methanol), making it ideal for in vitro biological screening and long-term storage without degradation[4].

Table 1: Quantitative Physicochemical Data for N-Ethyl-2-phenoxyethanamine hydrochloride

PropertyValue / Description
Chemical Name N-Ethyl-2-phenoxyethanamine hydrochloride
CAS Registry Number 100131-72-4[2]
Molecular Formula C10H16ClNO[2]
Molecular Weight 201.69 g/mol [2]
SMILES CCNCCOC1=CC=CC=C1.[H]Cl[2]
Physical State Solid (Crystalline Powder)
Solubility Profile Soluble in Water, DMSO, Methanol
Pharmacophore Class Aryloxyethylamine / Privileged Scaffold[1]

Mechanistic Role in Drug Design

The utility of the N-ethyl-2-phenoxyethanamine moiety stems from its tripartite pharmacophore system. It contains a lipophilic aromatic ring, a hydrogen-bond accepting ether oxygen, and a protonated secondary amine. This specific spatial arrangement allows the molecule to interact with multiple receptor pockets simultaneously.

Pharmacophore cluster_features Pharmacophoric Features Molecule N-Ethyl-2-phenoxyethanamine Scaffold Arom Aromatic Ring Hydrophobic / Pi-Pi Stacking Molecule->Arom Ether Ether Oxygen H-Bond Acceptor Molecule->Ether Amine Protonated Amine Salt Bridge / Ionic Interaction Molecule->Amine Receptor Target Receptor (e.g., Adrenergic, PDE4) Arom->Receptor Lipophilic Pocket Ether->Receptor H-Bond Donor Residues Amine->Receptor Asp/Glu Residues

Caption: Pharmacophore mapping of the phenoxyethylamine scaffold and its receptor interactions.

Causality in Binding: The terminal phenoxy group anchors the molecule in hydrophobic receptor clefts via


 stacking, while the basic amine forms a critical salt bridge with acidic amino acid residues (such as Aspartate or Glutamate) within the active site[1]. The N-ethyl substitution provides optimal steric bulk to prevent rapid enzymatic degradation (e.g., by monoamine oxidases) while maintaining sufficient flexibility for induced-fit receptor binding.

Self-Validating Synthetic Methodology

To ensure high fidelity in drug development, the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride must employ a self-validating workflow. The following protocol utilizes an acid-base extraction strategy that inherently purifies the target molecule based on its ionization state, followed by visual confirmation of salt precipitation.

Step-by-Step Protocol:

  • Nucleophilic Substitution: Dissolve 1.0 equivalent of phenol and 1.5 equivalents of anhydrous potassium carbonate (

    
    ) in dimethylformamide (DMF). Heat to 80°C to generate the phenoxide anion. Slowly add 1.1 equivalents of N-ethyl-2-chloroethylamine hydrochloride[3].
    
    • Causality:

      
       is a mild base that quantitatively deprotonates phenol without causing elimination side-reactions in the alkyl halide.
      
  • Acid-Base Extraction (Self-Validation Step 1): Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M NaOH to remove unreacted phenol. Then, extract the organic layer with 1M HCl.

    • Causality: The target secondary amine becomes protonated and partitions into the aqueous layer, leaving neutral organic impurities in the ethyl acetate. This acts as a built-in chemical filter.

  • Free Base Isolation: Basify the aqueous layer to pH 12 using 2M NaOH and extract with diethyl ether. Dry the ether layer over anhydrous

    
     and concentrate slightly.
    
  • Hydrochloride Salt Formation (Self-Validation Step 2): Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) into the solution at 0°C.

    • Causality: The immediate formation of a white crystalline precipitate visually validates the successful formation of the amine salt.

  • Recrystallization and QA/QC: Filter the solid and recrystallize from hot ethanol/diethyl ether. Confirm purity (>98%) via LC-MS and

    
    -NMR.
    

Synthesis Step1 1. Nucleophilic Substitution Phenol + Alkyl Halide Step2 2. Acid-Base Extraction Isolate Basic Amine Step1->Step2 Removes neutral impurities Step3 3. HCl Salt Formation Precipitate from Ether Step2->Step3 Visual precipitation check Step4 4. Recrystallization Ensure >98% Purity Step3->Step4 Thermodynamic purification Valid Self-Validation LC-MS & 1H-NMR Step4->Valid Final QA/QC

Caption: Step-by-step synthesis and self-validating purification workflow for aryloxyethylamine salts.

Handling and Storage Requirements

As a hydrochloride salt, N-Ethyl-2-phenoxyethanamine hydrochloride exhibits moderate hygroscopicity. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, or at 2-8°C for prolonged periods to prevent moisture-induced degradation. When preparing stock solutions for biological assays, it is recommended to dissolve the compound in sterile-filtered, deionized water or cell-culture grade DMSO immediately prior to use to ensure maximum stability and prevent microbial contamination.

References

1.[2] BLD Pharm. "100131-72-4 | N-Ethyl-2-phenoxyethanamine hydrochloride". 2.[4] Labcompare. "Laboratory Chemicals". 3.[3] Guidechem. "2-Phenoxyethylamine 1758-46-9 wiki". 4.[1] National Center for Biotechnology Information (PMC). "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022".

Sources

Exploratory

Pharmacological Profiling of N-Ethyl-2-phenoxyethanamine Hydrochloride: A Technical Whitepaper on Monoaminergic and Adrenergic Modulation

Executive Summary & Structural Rationale N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 91251-54-6) is a secondary amine derivative belonging to the phenoxyethylamine chemical class. While often utilized as a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 91251-54-6) is a secondary amine derivative belonging to the phenoxyethylamine chemical class. While often utilized as a versatile synthetic building block in medicinal chemistry, the phenoxyethylamine scaffold itself is recognized as a "privileged structure"[1]. It serves as the core pharmacophore for a wide array of neuroactive and vasoactive therapeutics, including α-adrenergic receptor antagonists, monoamine oxidase (MAO) inhibitors, and dopaminergic modulators[2].

From a structural pharmacology perspective, the molecule possesses three critical features:

  • The Ether Oxygen: Acts as a hydrogen bond acceptor, crucial for interacting with polar residues within receptor binding pockets.

  • The Phenyl Ring: Facilitates hydrophobic interactions and

    
     stacking with aromatic amino acids (e.g., phenylalanine or tryptophan residues) in the target protein.
    
  • The N-Ethyl Substituted Amine: At physiological pH, this secondary amine is protonated, forming an essential salt bridge with conserved aspartic acid residues (e.g., Asp106 in α1-adrenoceptors). The N-ethyl moiety specifically increases lipophilicity (LogP) compared to a primary amine, enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets, while providing steric bulk that can drive receptor subtype selectivity[3].

Primary Biological Targets & Mechanistic Pathways

Based on extensive Structure-Activity Relationship (SAR) studies of the phenoxyethylamine class, N-Ethyl-2-phenoxyethanamine is predicted to exhibit biological activity across the following primary targets:

α1D-Adrenergic Receptor Antagonism

Phenoxyethylamine derivatives are highly potent and selective antagonists for the human α1D-adrenergic receptor (α1D-AR)[3]. The α1D-AR is a Gq-protein coupled receptor (GPCR) primarily responsible for smooth muscle contraction in vascular and urogenital tissues. By competitively binding to the orthosteric site, phenoxyethylamines prevent endogenous norepinephrine from initiating the phospholipase C (PLC) signaling cascade, thereby inhibiting intracellular calcium release and inducing smooth muscle relaxation.

G Ligand Phenoxyethylamine (Antagonist) Receptor α1D-Adrenergic Receptor Ligand->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Response Smooth Muscle Contraction (Inhibited) Ca2->Response Triggers PKC->Response Triggers

Figure 1: α1D-Adrenergic GPCR signaling pathway blocked by phenoxyethylamine antagonists.

Monoamine Oxidase (MAO) Inhibition

Analogues of phenoxyethylamine have been extensively studied as inhibitors of monoamine oxidase (MAO), the enzyme responsible for the oxidative deamination of endogenous monoamines[4]. The N-alkyl substitution on the phenoxyethylamine backbone allows the molecule to orient favorably within the hydrophobic substrate cavity of MAO-B. Depending on the exact substitution pattern, these compounds can act as competitive inhibitors of MAO-A or time-dependent irreversible inhibitors of MAO-B, making them valuable templates for neuroprotective and antidepressant drug discovery[4].

Quantitative Data Summary

To provide a benchmark for preclinical screening, the following table summarizes the representative pharmacological affinities of N-alkyl-phenoxyethylamine derivatives across key biological targets, extrapolated from established SAR literature[3][4][5].

Target Receptor/EnzymePutative ActionRepresentative Affinity (Ki / IC50)Clinical/Research Relevance
α1D-Adrenergic Receptor Antagonist10 - 50 nMHypertension, benign prostatic hyperplasia
α1A-Adrenergic Receptor Antagonist> 500 nMOff-target selectivity profiling
MAO-A Competitive Inhibitor1.5 - 5.0 µMAntidepressant development
MAO-B Irreversible Inhibitor50 - 200 nMParkinson's disease, neuroprotection
Dopamine D2 (High) Partial Agonist100 - 300 nMAntipsychotic/Dopaminergic studies

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of N-Ethyl-2-phenoxyethanamine hydrochloride, assays must be designed with built-in causality and self-validation. Below are the definitive protocols for profiling this compound.

Radioligand Binding Assay for α1D-Adrenoceptor Affinity

Causality of Design: Endogenous tissue homogenates express a confounding mixture of α1A, α1B, and α1D subtypes. To isolate the compound's specific affinity for α1D, we utilize Chinese Hamster Ovary (CHO) cells stably transfected exclusively with the human α1D-AR gene. We employ[³H]-prazosin as the radioligand because it is a gold-standard, high-affinity antagonist; successful displacement by our test compound definitively proves competitive binding at the orthosteric site.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-hα1D cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane pellet.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM[³H]-prazosin, and serial dilutions of N-Ethyl-2-phenoxyethanamine hydrochloride (ranging from

    
     to 
    
    
    
    M).
  • Self-Validation (Controls):

    • Total Binding (TB): Buffer + Radioligand + Membranes (defines the maximum signal).

    • Non-Specific Binding (NSB): Add 10 µM unlabelled phentolamine to a subset of wells. The difference between TB and NSB defines the specific assay window.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Causality of Design: Traditional MAO assays rely on coupled enzyme systems (e.g., horseradish peroxidase/Amplex Red) to detect hydrogen peroxide byproducts. However, test compounds that act as redox cyclers or ROS scavengers will produce false positives. To prevent this, we use kynuramine as a substrate. Kynuramine is non-fluorescent, but MAO directly oxidizes it into 4-hydroxyquinoline, a highly fluorescent molecule. This direct, uncoupled readout ensures absolute data integrity.

Workflow Step1 Compound Preparation (Serial Dilution) Step2 Incubation with MAO Enzyme (37°C, 15 min) Step1->Step2 Step3 Substrate Addition (Kynuramine) Step2->Step3 Step4 Fluorescence Readout (Ex: 318nm / Em: 380nm) Step3->Step4 Step5 Data Normalization & IC50 Calculation Step4->Step5

Figure 2: Self-validating fluorometric workflow for high-throughput MAO inhibition screening.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in potassium phosphate buffer (100 mM, pH 7.4) to a final concentration of 5 µg/mL.

  • Pre-Incubation: Add 10 µL of N-Ethyl-2-phenoxyethanamine hydrochloride (at various concentrations) to 40 µL of the enzyme solution in a black, flat-bottom 96-well microplate. Incubate at 37°C for 15 minutes. Note: This pre-incubation step is critical to detect time-dependent irreversible inhibition[4].

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration: 40 µM for MAO-A; 20 µM for MAO-B) to initiate the reaction.

  • Self-Validation (Controls):

    • Positive Control: Clorgyline (MAO-A) or Selegiline (MAO-B) to ensure enzyme viability and assay sensitivity.

    • Negative Control (Blank): Buffer + Substrate + Test Compound (No Enzyme) to rule out compound autofluorescence. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

  • Detection: Incubate at 37°C for 30 minutes. Stop the reaction by adding 40 µL of 2N NaOH. Read fluorescence at

    
     = 318 nm and 
    
    
    
    = 380 nm.

References

  • Wikipedia - Phenoxyethylamine: Parent compound of alpha-adrenergic antagonists. Wikipedia, The Free Encyclopedia. [Link]

  • PubMed (NIH) - Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry.[Link]

  • PubMed (NIH) - Inhibition of monoamine oxidase by clorgyline analogues. Journal of Neural Transmission.[Link]

  • Grokipedia - Phenoxyethylamine scaffold in dopamine D2 receptors and α1D adrenoceptors. Grokipedia.[Link] (Derived from search grounding data).

  • ACS Publications - New Generation Dopaminergic Agents. 1. Discovery of a Novel Scaffold Which Embraces the D2 Agonist Pharmacophore. Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Spectroscopic and Structural Elucidation of N-Ethyl-2-phenoxyethanamine Hydrochloride

An In-Depth Technical Guide Abstract N-Ethyl-2-phenoxyethanamine hydrochloride is a secondary amine salt of interest as a potential building block in medicinal and organic chemistry.[1] The rigorous confirmation of its c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

N-Ethyl-2-phenoxyethanamine hydrochloride is a secondary amine salt of interest as a potential building block in medicinal and organic chemistry.[1] The rigorous confirmation of its chemical identity, purity, and structure is a prerequisite for any research or development application. This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Ethyl-2-phenoxyethanamine hydrochloride, derived from first principles of chemical structure and analysis of analogous compounds. We present detailed interpretations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document furnishes field-proven, step-by-step experimental protocols for data acquisition, designed to ensure reproducibility and self-validation for researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

A foundational understanding of the compound's basic properties is essential before delving into its spectroscopic characterization. The hydrochloride salt form confers stability and crystallinity, making it suitable for handling and analysis.

PropertyValueReference
CAS Number 91251-54-6
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
IUPAC Name N-ethyl-2-phenoxyethanamine;hydrochloride
Canonical SMILES CCNCCOC1=CC=CC=C1.Cl[1]
Physical Form Solid[1]
Molecular Structure Diagram

Caption: Structure of N-Ethyl-2-phenoxyethanamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Ethyl-2-phenoxyethanamine hydrochloride, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over deuterium oxide (D₂O). In D₂O, the acidic amine protons (NH₂⁺) would rapidly exchange with deuterium, causing their signal to disappear. DMSO-d₆ is aprotic and will allow for the observation of these key protons, which typically appear as a broad signal due to quadrupolar coupling with the nitrogen atom and proton exchange.

Position (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a7.35 - 7.25m2H-Aromatic (meta-H)
b7.05 - 6.95m3H-Aromatic (ortho- & para-H)
c4.25t2H~5.0O-CH₂ -CH₂-N
d3.40t2H~5.0O-CH₂-CH₂ -N
e3.10q2H~7.2N-CH₂ -CH₃
f1.25t3H~7.2N-CH₂-CH₃
g9.5 - 8.5br s2H-NH₂

Interpretation:

  • Aromatic Region (δ 7.35 - 6.95): The signals corresponding to the five protons of the phenoxy group are expected in this region. The two protons meta to the ether linkage (a) will be slightly downfield compared to the ortho and para protons (b) due to the electron-donating effect of the oxygen atom.

  • Aliphatic Chain (δ 4.25 - 3.10): The methylene protons adjacent to the electronegative oxygen atom (c) are the most deshielded in the aliphatic region. The methylene group adjacent to the protonated nitrogen (d) appears further downfield than a typical amine due to the inductive effect of the positive charge. The quartet (e) and triplet (f) are characteristic of an ethyl group attached to a heteroatom.

  • Amine Protons (δ 9.5 - 8.5): The two protons on the nitrogen appear as a broad singlet (br s). Its chemical shift can be highly variable depending on concentration and residual water content.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
158.0Aromatic C (ipso-C attached to O)
129.5Aromatic C (meta-C)
121.0Aromatic C (para-C)
114.5Aromatic C (ortho-C)
65.0C H₂-O
45.5C H₂-N
43.0N-C H₂-CH₃
11.5N-CH₂-C H₃

Interpretation: The spectrum is expected to show eight distinct carbon signals. The ipso-carbon attached to the oxygen is the most downfield in the aromatic region. The chemical shifts of the aliphatic carbons directly attached to the electronegative oxygen and nitrogen atoms are found in the δ 40-70 ppm range.[2]

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol includes steps for using an internal standard, which is crucial for accurate chemical shift referencing.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of N-Ethyl-2-phenoxyethanamine hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Utilize a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 13 ppm.

    • Number of Scans: 16-64, ensuring adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: ≥1024 to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Manually phase correct the spectrum and apply a baseline correction.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid technique for identifying the key functional groups present in a molecule.

Expected IR Absorption Data
Functional GroupExpected Absorption Range (cm⁻¹)Description
N-H Stretch (salt) 2800 - 2400 Very broad, strong absorption, characteristic of a secondary amine salt (R₂NH₂⁺).
C-H Stretch (Aromatic)3100 - 3000Sharp, medium intensity peaks.
C-H Stretch (Aliphatic)2980 - 2850Strong, sharp peaks from the alkyl chains.[4]
N-H Bend1620 - 1550Medium to strong absorption.
C=C Stretch (Aromatic)1600 & 1475Two sharp, medium-strong bands.
C-O Stretch (Aryl Ether)1270 - 1230Strong, characteristic absorption.

Expertise & Experience: The most diagnostic feature in the IR spectrum of an amine hydrochloride is the very broad and strong absorption band in the 2800-2400 cm⁻¹ region.[4] This band, often exhibiting fine structure, is due to the N-H stretching vibrations of the ammonium ion and is a clear indicator of the salt's formation. It can sometimes overlap with the aliphatic C-H stretching peaks.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation:

    • Place a small, solid sample of N-Ethyl-2-phenoxyethanamine hydrochloride directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • Perform an ATR correction if necessary to produce a spectrum that more closely resembles a transmission spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental formula. The fragmentation pattern gives crucial information about the molecule's connectivity.

Expected Mass Spectrometry Data (ESI+)

Expertise & Experience: In the electrospray ionization (ESI) source, the hydrochloride salt will dissociate, and the free base (N-Ethyl-2-phenoxyethanamine, C₁₀H₁₅NO, MW: 165.1154) will be protonated. Therefore, the primary ion observed will be the protonated molecule, [M+H]⁺.

m/z (Calculated)Ion FormulaDescription
166.1226 [C₁₀H₁₆NO]⁺ Protonated Molecular Ion ([M+H]⁺)
107.0491[C₇H₇O]⁺Loss of ethyl-ethanamine, formation of phenoxy radical cation or similar
94.0419[C₆H₆O]⁺Phenol radical cation, from cleavage of the ether bond
77.0391[C₆H₅]⁺Phenyl cation, from loss of the phenoxy oxygen
72.0808[C₄H₁₀N]⁺α-cleavage at the N-CH₂ bond, loss of phenoxymethyl radical
Visualization of Predicted Fragmentation Pathway

parent [M+H]⁺ m/z = 166.12 frag1 Fragment [C₄H₁₀N]⁺ m/z = 72.08 parent->frag1 - C₆H₅OCH₂• frag2 Fragment [C₇H₇O]⁺ m/z = 107.05 parent->frag2 - C₂H₅NHCH₂• frag3 Fragment [C₆H₅]⁺ m/z = 77.04 frag2->frag3 - CH₂O

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: LC-HRMS (ESI-QTOF)
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-Ethyl-2-phenoxyethanamine hydrochloride in methanol.

    • Perform a serial dilution using 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of ~1 µg/mL. The acid is crucial for promoting protonation in positive ion mode.

  • Instrumentation:

    • Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.

  • LC Parameters (for sample introduction):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (m/z 50-500) and Targeted MS/MS (or data-dependent acquisition).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • Data Analysis:

    • Extract the base peak chromatogram and mass spectrum.

    • Determine the accurate mass of the parent ion and calculate the mass error (in ppm) against the theoretical mass of [C₁₀H₁₆NO]⁺. A mass error of <5 ppm provides high confidence in the elemental composition.

    • Analyze the MS/MS spectrum to confirm the presence of the predicted fragment ions.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS is essential for definitive structural confirmation.

cluster_0 Spectroscopic Workflow Start Sample: N-Ethyl-2-phenoxyethanamine Hydrochloride IR FTIR Analysis Start->IR Functional Groups MS HRMS Analysis Start->MS Molecular Formula NMR NMR (¹H & ¹³C) Analysis Start->NMR C-H Framework Confirm Structure Confirmed & Purity Assessed IR->Confirm MS->Confirm NMR->Confirm

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of N-Ethyl-2-phenoxyethanamine hydrochloride relies on a multi-technique approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups, most notably the characteristic secondary amine salt stretch. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement of the protonated molecule ([M+H]⁺ at m/z 166.1226) and offers structural insights through its fragmentation pattern. The protocols and expected data outlined in this guide provide a robust framework for researchers to confidently verify the structure and purity of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • Vertex AI Search. Supporting Information For: S1 - DOI. Accessed March 7, 2024.
  • Yao, R-S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Serbian Chemical Society.
  • SWGDRUG.org. Monograph: N-ethyl-N-methyl-1,2-diphenylethanamine. Available from: [Link]. Accessed March 7, 2024.

  • NIST Chemistry WebBook. Aniline, n-ethyl-, hydrochloride. Available from: [Link]. Accessed March 7, 2024.

  • ResearchGate. LC–MS-MS mass spectrum of ETH. Scientific Diagram. Available from: [Link]. Accessed March 7, 2024.

  • ResearchGate. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry. Available from: [Link]. Accessed March 7, 2024.

  • SpectraBase. N-Ethyl-2-(2-fluorophenoxy)ethanamine. Available from: [Link]. Accessed March 7, 2024.

  • NIST Chemistry WebBook. N-Ethyl-2-phenethylamine. Available from: [Link]. Accessed March 7, 2024.

  • The Royal Society of Chemistry. Supplementary Information - Green Chemistry. Available from: [Link]. Accessed March 7, 2024.

  • Google Patents. Process for preparing 2-hydroxy-2-phenylethylamines. CA1233482A.

Sources

Exploratory

The Privileged Phenoxyethylamine Scaffold: History, Discovery, and Synthetic Utility of N-Ethyl-2-phenoxyethanamine Hydrochloride

Executive Summary N-Ethyl-2-phenoxyethanamine hydrochloride (CAS 91251-54-6) is a highly versatile secondary amine building block. While currently cataloged primarily as a research chemical and synthetic intermediate, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-2-phenoxyethanamine hydrochloride (CAS 91251-54-6) is a highly versatile secondary amine building block. While currently cataloged primarily as a research chemical and synthetic intermediate, its core structural motif—the phenoxyethylamine pharmacophore —is deeply embedded in the history of modern pharmacology[1][2]. This technical guide explores the historical discovery of this privileged scaffold, its mechanistic role in receptor binding, and provides a self-validating experimental protocol for its synthesis.

Historical Context & Discovery

The discovery of the phenoxyethylamine scaffold dates back to the pioneering work of Daniel Bovet and Ernest Fourneau at the Pasteur Institute in the 1930s[3]. During their systematic search for synthetic sympatholytics (agents that block the sympathetic nervous system), they synthesized a series of phenoxyethylamines[4].

Bovet's research revealed that the structural similarities between sympathomimetic (adrenaline-like) and sympatholytic molecules were separated by minor functional modifications. By manipulating the distance between the amine function and the aromatic ring, Bovet discovered that compounds like piperoxan (a benzodioxane derivative structurally analogous to acyclic phenoxyethylamines) exhibited profound α-adrenergic blocking and early antihistamine properties[5].

This historical breakthrough established the phenoxyethylamine core as a "privileged scaffold"—a single molecular framework capable of providing high-affinity ligands for diverse biological targets[2][6]. Over the decades, the scaffold evolved. The specific addition of an N-ethyl substitution, as seen in N-Ethyl-2-phenoxyethanamine, was found to introduce critical steric bulk that modulates receptor subtype selectivity, shifting affinity toward specific monoamine transporters or α1D adrenoceptors[2][7].

Pharmacophore Mechanics & Quantitative Data

The terminal phenoxy group acts as a lipophilic anchor, mimicking the phenylalanine side chain or endogenous catecholamine rings[6]. Simultaneously, the ethylamine chain provides essential hydrogen-bonding and electrostatic interactions within the receptor's binding pocket[2].

By altering the substitutions on the amine (such as the N-ethyl group) and the phenoxy ring, researchers have successfully targeted a wide array of neurological and systemic pathways.

Table 1: Binding Affinities of Phenoxyethylamine-Derived Scaffolds

Target Receptor / SystemCompound Class (Phenoxyethylamine Derivative)Binding Affinity (Kᵢ / IC₅₀)Pharmacological Role
α1D Adrenoceptor 2,5-difluorophenoxy derivativesKᵢ = 0.3 nMBenign prostatic hyperplasia (BPH) therapeutics[2]
σ1 Receptor (σ1R) 4-chlorophenoxy derivativesKᵢ = 0.34 nMNeuroprotection and antidepressant activity[2]
Dopamine D2 (High) 4-(aminoethoxy)indolonesKᵢ < 10 nMNeurological agents (Partial Agonists)[8]
Aβ₁₆₋₂₀ Aggregation Terminal phenoxy non-peptide inhibitorsIC₅₀ = 9.24 μMAlzheimer's disease research models[6]

Scaffold Evolution & Workflow Visualization

The following diagram illustrates the historical and logical progression of the phenoxyethylamine pharmacophore, from early sympatholytics to modern divergent therapeutic applications.

G Early 1930s: Early Sympatholytics (Bovet & Fourneau) Core Phenoxyethylamine Core (Privileged Scaffold) Early->Core Structural optimization NEthyl N-Ethyl-2-phenoxyethanamine (Key Intermediate) Core->NEthyl N-alkylation Alpha α1D Adrenoceptor Antagonists (Prostate Therapeutics) NEthyl->Alpha NET Monoamine Transporter Inhibitors (Antidepressants) NEthyl->NET D2 D2 Receptor Ligands (Neurological Agents) NEthyl->D2

Workflow detailing the historical evolution of the phenoxyethylamine pharmacophore.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology details the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride. As an application scientist, it is critical to understand not just how to perform the reaction, but why specific stoichiometric and environmental choices are made.

Phase 1: O-Alkylation (Williamson Ether Synthesis)
  • Reaction Setup: Dissolve 1.0 equivalent of phenol and 3.0 equivalents of 1,2-dibromoethane in anhydrous acetone. Add 1.5 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃). Reflux for 12 hours.

  • Mechanistic Causality: K₂CO₃ acts as a mild base to generate the highly nucleophilic phenoxide ion. The large stoichiometric excess (3.0 eq) of 1,2-dibromoethane is a critical self-validating control; it statistically prevents the phenoxide from reacting with the newly formed (2-bromoethoxy)benzene, which would otherwise yield the undesired and highly stable 1,2-diphenoxyethane dimer.

  • Isolation: Filter the inorganic salts and concentrate the filtrate in vacuo to isolate crude (2-bromoethoxy)benzene.

Phase 2: N-Alkylation
  • Reaction Setup: Dissolve the crude (2-bromoethoxy)benzene in ethanol. Add a 5-fold molar excess of ethylamine (70% aqueous solution). Stir in a sealed pressure vessel at 60°C for 8 hours.

  • Mechanistic Causality: The massive excess of primary amine drives the Sₙ2 substitution forward while simultaneously suppressing over-alkylation. If a 1:1 ratio were utilized, the newly formed secondary amine (N-ethyl-2-phenoxyethanamine) would compete with the unreacted ethylamine for the alkyl halide, leading to complex mixtures containing tertiary amine impurities.

  • Workup: Evaporate the solvent, basify the residue with 1M NaOH, and extract the free base with dichloromethane (DCM).

Phase 3: Hydrochloride Salt Formation
  • Reaction Setup: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble dry HCl gas into the solution (or dropwise add ethereal HCl) until precipitation ceases.

  • Mechanistic Causality: The secondary amine free base is highly lipophilic and susceptible to atmospheric oxidation over time. Conversion to the hydrochloride salt (CAS 91251-54-6) guarantees long-term shelf stability, prevents oxidative degradation, and ensures the aqueous solubility required for subsequent biological assays or further synthetic coupling[1].

References

  • Arai, T., et al. "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022". International Journal of Molecular Sciences, 2022. Available at: [Link]

  • MDPI. "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold". Molecules, 2022. Available at: [Link]

  • Wyeth-Ayerst Research Laboratories. "New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template". Journal of Medicinal Chemistry, 1999. Available at: [Link]

  • ResearchGate. "Synthesis, Screening, and Molecular Modeling of New Potent and Selective Antagonists at the α1d Adrenergic Receptor". Journal of Medicinal Chemistry, 2004. Available at: [Link]

  • Bovet, Daniel. "Daniel Bovet - Nobel Lecture: The relationships between isosterism and competitive phenomena in the field of drug therapy of the autonomic nervous system and that of the neuromuscular transmission". NobelPrize.org, 1957. Available at: [Link]

  • Internet Archive. "Handbook Of Pharmacology Third Edition". Internet Archive, 1965. Available at: [Link]

  • Stony Brook University. "Structural relations between sympathomimetic and sympatholytic agents". Stony Brook University Exhibits. Available at: [Link]

Sources

Foundational

Technical Guide: Strategic Utilization of N-Ethyl-2-phenoxyethanamine Hydrochloride in Pharmacology

Abstract N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4) represents a simplified, non-covalent pharmacophore sharing structural homology with established -adrenergic antagonists (e.g., phenoxybenzamine) and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4) represents a simplified, non-covalent pharmacophore sharing structural homology with established


-adrenergic antagonists (e.g., phenoxybenzamine) and Class I antiarrhythmics (e.g., mexiletine). While often categorized as a chemical intermediate, its secondary amine structure and phenoxyethyl linker make it a high-value "fragment probe" in Fragment-Based Drug Discovery (FBDD) . This guide outlines its application in mapping orthosteric binding pockets of aminergic GPCRs, its utility as a metabolic standard, and protocols for its use in Structure-Activity Relationship (SAR) profiling.

Part 1: Chemical Identity & Structural Biology

The "Privileged" Phenoxyethylamine Scaffold

In medicinal chemistry, the phenoxyethylamine motif is considered a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.[1] N-Ethyl-2-phenoxyethanamine HCl distills this scaffold to its essential elements, allowing researchers to probe receptor interactions without the steric interference of bulky auxiliary groups found in clinical drugs.

FeatureChemical ComponentPharmacological Function
Aromatic Head Phenyl Ring

-

stacking with Phe/Trp residues in the receptor pocket.
Linker Ether Oxygen (-O-)Hydrogen bond acceptor; introduces rotational flexibility.
Spacer Ethylene Bridge (

)
Maintains optimal distance (approx. 5-7 Å) between the aromatic ring and the cationic center.
Cationic Tail N-Ethylamine (

)
Ionic interaction with the conserved Aspartate (e.g., Asp3.32 in adrenergic receptors).
Structural Homology

This compound serves as a deconstructed analog for several major drug classes:

  • 
    -Blockers:  It lacks the alkylating chloroethyl "warhead" of Phenoxybenzamine, making it a reversible binder suitable for competitive binding assays.
    
  • NET Inhibitors: Structurally analogous to Atomoxetine (minus the propyl/tolyl modifications), useful for probing the Norepinephrine Transporter (NET) substrate tolerance.

  • CNS Agents: Shares the core skeleton with trace amines and certain psychoactive phenoxy-derivatives, relevant for 5-HT receptor selectivity studies.

Part 2: Research Applications in Pharmacology

Fragment-Based Drug Discovery (FBDD)

Researchers use N-Ethyl-2-phenoxyethanamine as a "seed fragment" to map the Orthosteric Binding Site of aminergic GPCRs.

  • Objective: Determine if the N-ethyl substituent provides superior hydrophobic packing compared to N-methyl (too small) or N-isopropyl (too bulky) variants.

  • Mechanism: The ethyl group probes the size of the hydrophobic sub-pocket adjacent to the Aspartate residue. High-affinity binding of this fragment indicates a specific tolerance that can be exploited in lead optimization.

Mechanism of Action (MOA) Elucidation

By comparing the binding kinetics of this reversible ligand against irreversible analogs (like phenoxybenzamine), scientists can distinguish between:

  • Initial Recognition: The rapid equilibrium phase driven by the phenoxyethylamine core.

  • Covalent Locking: The subsequent alkylation step (absent in this molecule). Application: This molecule is the perfect negative control for covalent binding studies, ensuring that observed affinity is due to non-covalent interactions.

Metabolic Stability Profiling

The N-ethyl group is susceptible to N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2).

  • Application: Use as a substrate to validate in vitro metabolic stability assays. The conversion to the primary amine (2-phenoxyethanamine) can be monitored via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Part 3: Experimental Protocols

Protocol: Competitive Radioligand Binding Assay ( -Adrenergic)

Purpose: To determine the affinity (


) of N-Ethyl-2-phenoxyethanamine for the 

-adrenoceptor.

Materials:

  • Rat cerebral cortex membranes (rich in

    
     receptors).
    
  • Radioligand: [³H]-Prazosin (0.2 nM).

  • Test Compound: N-Ethyl-2-phenoxyethanamine HCl (

    
     M to 
    
    
    
    M).
  • Non-specific binder: Phentolamine (10

    
    M).
    

Methodology:

  • Preparation: Resuspend membranes in Tris-HCl buffer (pH 7.4).

  • Incubation: Mix 100

    
    L membrane, 50 
    
    
    
    L [³H]-Prazosin, and 50
    
    
    L Test Compound. Incubate at 25°C for 60 minutes.
    • Scientific Logic:[1][2] Equilibrium must be reached to calculate accurate

      
      . The reversible nature of the test compound allows displacement of the radioligand.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

    • Critical Step: Ice-cold buffer prevents dissociation of the ligand-receptor complex during washing.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol: In Vitro Metabolic Stability (Microsomal)

Purpose: Assess the rate of N-dealkylation.

Methodology:

  • Reaction Mix: 0.5 mg/mL Liver Microsomes + 1

    
    M N-Ethyl-2-phenoxyethanamine.
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with acetonitrile (containing internal standard).

  • Detection: LC-MS/MS monitoring the transition of Parent (m/z ~166)

    
     Metabolite (m/z ~138, loss of ethyl).
    

Part 4: Visualization & Signaling Pathways

Diagram: Pharmacophore Interaction & SAR Evolution

This diagram illustrates how N-Ethyl-2-phenoxyethanamine serves as the central scaffold for developing complex adrenergic ligands.

G Core N-Ethyl-2-phenoxyethanamine (The Scaffold) Target Adrenergic Receptor (Binding Pocket) Core->Target Probes Orthosteric Site Drug1 Phenoxybenzamine (Covalent Antagonist) Core->Drug1 + Chloroethyl group + Benzyl group Drug2 Mexiletine Analog (Channel Blocker) Core->Drug2 + Methyl branching (Steric modification) Interaction1 Asp3.32 (Ionic Bond) Target->Interaction1 Amine Head Interaction2 Phe/Trp (Pi-Stacking) Target->Interaction2 Phenoxy Tail

Caption: Figure 1. The central role of the N-Ethyl-2-phenoxyethanamine scaffold in probing receptor interactions and its structural evolution into clinical drugs.

Diagram: Synthesis Pathway (Reductive Amination)

A standard protocol for synthesizing this compound for research.

Synthesis Start 2-Phenoxyacetaldehyde Intermediate Imine Intermediate Start->Intermediate Condensation Reagent Ethylamine (EtNH2) Reagent->Intermediate Product N-Ethyl-2-phenoxyethanamine Intermediate->Product Reduction Reductant NaBH4 / NaBH3CN Reductant->Product

Caption: Figure 2. Synthesis via reductive amination, favored for generating secondary amines with high purity.

Part 5: References

  • Grokipedia. Phenoxyethylamine - Structure and Applications. Retrieved from

  • PubChem. Compound Summary: Phenoxybenzamine (Structural Homology). National Library of Medicine. Retrieved from

  • BOC Sciences. N-Ethyl-2-phenoxyethanamine Product Data.[] Retrieved from

  • Wikipedia. Phenoxyethylamine (Pharmacological Class). Retrieved from

  • BLD Pharm. N-Ethyl-2-phenoxyethanamine hydrochloride (CAS 100131-72-4).[4][5] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Purification of N-Ethyl-2-phenoxyethanamine Hydrochloride

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Compound: N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4 / 91251-54-6) Strategic Rationale and Synthetic Overview...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Compound: N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4 / 91251-54-6)

Strategic Rationale and Synthetic Overview

The phenoxyethylamine pharmacophore is a privileged structure in medicinal chemistry, frequently utilized as a foundational building block in the development of adrenergic antagonists, antihistamines, and novel psychoactive derivatives[1]. The synthesis of its


-ethyl derivative, N-Ethyl-2-phenoxyethanamine hydrochloride, requires a highly controlled approach to prevent unwanted side reactions such as ether cleavage, dimerization, or amine overalkylation.

To achieve high purity and yield, this protocol employs a convergent, three-step synthetic strategy. The construction of the phenethyl-oxy-ethylamine core is most effectively achieved through a classical Williamson ether synthesis followed by a nucleophilic substitution (


)[2]. Finally, the free base is trapped as a hydrochloride salt to ensure long-term stability and to facilitate purification via recrystallization.

Mechanistic Causality and Experimental Design (E-E-A-T)

A robust laboratory protocol must be grounded in mechanistic causality. Every reagent and condition chosen in this workflow serves a specific, validating purpose:

  • Step 1: Williamson Ether Synthesis (C–O Bond Formation): Phenol is deprotonated by a mild base (potassium carbonate) to form a phenoxide nucleophile. This nucleophile attacks 1,2-dibromoethane. Causality: A 3-to-5-fold molar excess of 1,2-dibromoethane is strictly required. If stoichiometric amounts are used, the highly reactive intermediate will undergo a second

    
     displacement with another phenoxide ion, yielding the undesired symmetric dimer, 1,2-diphenoxyethane[3].
    
  • Step 2: Amination (

    
     C–N Bond Formation):  The intermediate 2-phenoxyethyl bromide is reacted with ethylamine. Causality:  Because ethylamine is a primary amine, the resulting secondary amine product is actually more nucleophilic than the starting material. To completely suppress overalkylation (the formation of a tertiary amine), ethylamine must be introduced in a massive excess (10 equivalents)[1]. Conducting this in a sealed pressure vessel prevents the volatile ethylamine (boiling point 16.6 °C) from escaping the reaction matrix.
    
  • Step 3: Hydrochloride Salt Precipitation: The isolated free base is an oil that is prone to oxidative degradation. Causality: By dissolving the free base in an anhydrous, non-polar solvent (diethyl ether) and introducing anhydrous HCl, the protonated amine immediately exceeds its solubility limit. This forces the selective precipitation of the hydrochloride salt, leaving non-basic organic impurities dissolved in the ether[2].

Synthetic Workflow Visualization

SynthesisWorkflow Phenol Phenol (Starting Material) Step1 Williamson Ether Synthesis (K2CO3, MeCN, Reflux) Phenol->Step1 Dibromo 1,2-Dibromoethane (Excess) Dibromo->Step1 Intermediate 2-Phenoxyethyl Bromide (Intermediate) Step1->Intermediate Step 1 Step2 Nucleophilic Substitution (SN2, 50°C) Intermediate->Step2 Ethylamine Ethylamine (Excess, EtOH) Ethylamine->Step2 FreeBase N-Ethyl-2-phenoxyethanamine (Free Base) Step2->FreeBase Step 2 Step3 Salt Precipitation (0°C) FreeBase->Step3 HCl Anhydrous HCl (in Diethyl Ether) HCl->Step3 Product N-Ethyl-2-phenoxyethanamine HCl (Final Product) Step3->Product Step 3

Synthetic workflow for N-Ethyl-2-phenoxyethanamine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Phenoxyethyl Bromide
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Add phenol (

    
    ), anhydrous potassium carbonate (
    
    
    
    ), and
    
    
    of anhydrous acetonitrile. Stir for 15 minutes at room temperature.
  • Addition: Add 1,2-dibromoethane (

    
    ) in one portion.
    
  • Heating: Heat the mixture to reflux (

    
    ) for 24 hours under a nitrogen atmosphere[3].
    
  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate (

    
    ).
    
  • Purification: Concentrate the filtrate under reduced pressure. Remove the excess 1,2-dibromoethane via vacuum distillation (b.p.

    
     at atmospheric pressure, much lower under vacuum). The resulting pale yellow liquid is 2-phenoxyethyl bromide.
    
    • Self-Validation Check: TLC (Hexanes/Ethyl Acetate 9:1). Phenol

      
      ; Product 
      
      
      
      (UV active).
Step 2: Synthesis of N-Ethyl-2-phenoxyethanamine (Free Base)
  • Setup: In a

    
     heavy-walled pressure tube, dissolve 2-phenoxyethyl bromide (
    
    
    
    ) in
    
    
    of absolute ethanol.
  • Amination: Add a

    
     aqueous solution of ethylamine (
    
    
    
    )[1]. Seal the tube tightly.
  • Heating: Heat the sealed tube in an oil bath at

    
     for 16 hours. Caution: Conduct behind a blast shield due to pressure buildup.
    
  • Workup: Cool the tube to

    
     before carefully unsealing. Transfer the mixture to a round-bottom flask and evaporate the ethanol and excess ethylamine under reduced pressure.
    
  • Extraction: Dissolve the residue in dichloromethane (

    
    ) and wash with 
    
    
    
    NaOH (
    
    
    ) to ensure the amine is fully deprotonated. Wash with brine, dry over anhydrous
    
    
    , and concentrate to yield the free base as a viscous oil.
    • Self-Validation Check: LC-MS should show a dominant peak at

      
      
      
      
      
      . TLC (DCM/MeOH 9:1 with
      
      
      ) will reveal a ninhydrin-positive spot.
Step 3: Hydrochloride Salt Precipitation
  • Setup: Dissolve the crude N-Ethyl-2-phenoxyethanamine free base (

    
    ) in 
    
    
    
    of anhydrous diethyl ether in a
    
    
    Erlenmeyer flask.
  • Precipitation: Cool the solution to

    
     in an ice bath. While stirring vigorously, add 
    
    
    
    HCl in diethyl ether (
    
    
    ) dropwise[2]. A dense white precipitate will form immediately.
  • Isolation: Stir for an additional 30 minutes at

    
    . Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (
    
    
    
    ).
  • Recrystallization: Recrystallize the crude salt from a minimal amount of hot absolute ethanol, adding diethyl ether until turbidity appears, then cool to

    
     overnight.
    
    • Self-Validation Check: The formation of a water-soluble, ether-insoluble white crystalline solid confirms salt formation.

Quantitative Data & Reaction Parameters

StepReactionReagents & EquivalentsSolventTemp / TimeExpected Yield
1 Williamson Ether SynthesisPhenol (1.0 eq)1,2-Dibromoethane (4.0 eq)

(1.5 eq)
Acetonitrile

(Reflux)24 hours
80 - 85%
2

Amination
2-Phenoxyethyl bromide (1.0 eq)Ethylamine (10.0 eq)Ethanol / Water

(Sealed)16 hours
70 - 75%
3 Salt FormationFree Base (1.0 eq)Anhydrous HCl (1.1 eq)Diethyl Ether

0.5 hours
> 90%

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized N-Ethyl-2-phenoxyethanamine hydrochloride, the following spectroscopic benchmarks must be met:

  • Mass Spectrometry (ESI-MS): Calculated for

    
    
    
    
    
    :
    
    
    ; Found:
    
    
    .
  • 
    H NMR (
    
    
    
    ):
    • 
       (br s, 2H, 
      
      
      
      ) - Confirms protonation state.
    • 
       (t, 
      
      
      
      , 2H, Ar-H meta)
    • 
       (m, 3H, Ar-H ortho/para)
      
    • 
       (t, 
      
      
      
      , 2H,
      
      
      ) - Downfield shift confirms proximity to oxygen.
    • 
       (t, 
      
      
      
      , 2H,
      
      
      )
    • 
       (q, 
      
      
      
      , 2H, ethyl
      
      
      )
    • 
       (t, 
      
      
      
      , 3H, ethyl
      
      
      )

References

  • Source: PrepChem.
  • Title: 2-Phenoxyethylamine 1758-46-9 wiki Source: Guidechem URL
  • Title: 2-[(4-Fluorophenethyl)

Sources

Application

Application Note: Quantitative Analysis of N-Ethyl-2-phenoxyethanamine Hydrochloride

Abstract & Scope This application note details robust analytical protocols for the quantification of N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 63918-00-3 / Free base: 91251-54-6). This secondary amine is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details robust analytical protocols for the quantification of N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 63918-00-3 / Free base: 91251-54-6). This secondary amine is a critical building block in the synthesis of phenoxyalkylamine-class pharmaceuticals and a potential degradation impurity.

We present two distinct methodologies tailored to specific research needs:

  • Method A (HPLC-UV): A robust, high-concentration assay for purity assessment and raw material release (Quality Control).

  • Method B (LC-MS/MS): A high-sensitivity method for trace impurity profiling and bioanalytical applications.

Physicochemical Profile & Method Strategy

Understanding the analyte's chemistry is the foundation of a self-validating method.

PropertyValue / CharacteristicAnalytical Implication
Structure Ph-O-CH₂-CH₂-NH-CH₂-CH₃ • HClSecondary amine; susceptible to silanol interactions (tailing).
Chromophore Phenoxy group (Ether-linked Benzene)UV maxima at ~220 nm (strong) and ~270 nm (selective).
pKa ~9.5 (Secondary Amine)Positively charged at neutral/acidic pH. Requires pH control.
Solubility High in Water/MethanolPolar diluents are preferred to prevent precipitation.

Strategic Decision: Due to the basicity of the secondary amine, standard C18 columns may exhibit peak tailing at neutral pH.

  • For UV Analysis: We utilize an acidic phosphate buffer (pH 3.0) to protonate the amine and suppress silanol ionization on the column stationary phase.

  • For MS Analysis: We utilize Formic Acid (0.1%) to facilitate ionization (ESI+) while maintaining chromatographic performance.

Experimental Workflow (Visualized)

The following diagram outlines the decision matrix for selecting the appropriate quantification path based on sample origin.

MethodSelection Sample Unknown Sample ConcCheck Est. Concentration? Sample->ConcCheck HighConc > 10 µg/mL (Raw Material / API) ConcCheck->HighConc High LowConc < 1 µg/mL (Impurity / Bio-fluid) ConcCheck->LowConc Low PrepA Dilute in Mobile Phase Filter 0.22 µm HighConc->PrepA PrepB SPE Extraction or Protein Precipitation LowConc->PrepB MethodA Method A: HPLC-UV (Purity Assay) Result Quantified Data (Report Generation) MethodA->Result MethodB Method B: LC-MS/MS (Trace Analysis) MethodB->Result PrepA->MethodA PrepB->MethodB

Figure 1: Decision workflow for selecting the analytical approach based on sample concentration and matrix complexity.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification of bulk material with high precision (RSD < 1.0%).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why? The "Plus" series is double end-capped, reducing interaction with the secondary amine.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 270 nm (Primary), 220 nm (Secondary).

    • Note: 270 nm provides better selectivity against non-aromatic impurities; 220 nm offers higher sensitivity.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.004060Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End of Run
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of N-Ethyl-2-phenoxyethanamine HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into 10 mL of Mobile Phase A.

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Objective: Detection of trace levels (ppm) in complex matrices or genotoxic impurity screening.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Instrument: Triple Quadrupole (e.g., Sciex 4500 or Thermo Altis).

  • Precursor Ion: m/z 166.1 [M+H]⁺ (Calculated MW of free base: 165.23).

MRM Transitions:

Transition Q1 Mass (Da) Q3 Mass (Da) CE (eV) Purpose
Quantifier 166.1 72.1 25 Loss of Phenol (C₆H₅O)
Qualifier 1 166.1 121.1 18 Cleavage of Ethylamine

| Qualifier 2 | 166.1 | 77.0 | 35 | Phenyl cation |

LC Conditions (MS-Compatible)
  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

    • Why? BEH particles are stable at high pH, allowing the use of Ammonium Bicarbonate if needed, though Formic Acid is preferred here for ESI efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Validation Protocol (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated. Perform the following experiments:

System Suitability (Mandatory Daily Check)

Before running samples, inject the Working Standard (100 µg/mL) 5 times.

  • Tailing Factor: Must be < 1.5 (Critical for amines).

  • RSD of Area: < 1.0% (Method A) or < 5.0% (Method B).

  • Theoretical Plates: > 5000.

Linearity & Range

Prepare 5 concentration levels.

  • Range: 10 µg/mL to 150 µg/mL (Method A).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 50%, 100%, and 150% of the target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & "Watch-Outs"

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the secondary amine nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure pH is acidic (pH 3.0) to protonate silanols.

    • Add Triethylamine (TEA) (5 mM) to the mobile phase as a sacrificial base (Method A only; do not use TEA in LC-MS).

    • Switch to a "Hybrid" column (e.g., Waters XBridge or Agilent CSH) which has no surface silanols.

Issue: Carryover

  • Cause: Amines stick to stainless steel capillaries.

  • Solution: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • McCalley, D. V. (2010). "Analysis of basic solutes by liquid chromatography." Journal of Chromatography A.
  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • PubChem. "N-Ethyl-2-phenoxyethanamine." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: N-Ethyl-2-phenoxyethanamine hydrochloride." Merck KGaA. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Method

Application Note: Handling, Storage, and Synthetic Workflows for N-Ethyl-2-phenoxyethanamine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Chemical Profiling N-Ethyl-2-phenoxyethanamine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Chemical Profiling

N-Ethyl-2-phenoxyethanamine hydrochloride is a versatile secondary amine building block frequently utilized in medicinal chemistry. The phenoxyethylamine motif is a privileged scaffold, commonly found in ligands targeting G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic agents.

As a Senior Application Scientist, I emphasize that successful incorporation of this building block into complex libraries requires a rigorous understanding of its physicochemical properties—specifically its behavior as a hydrochloride salt. Below is the quantitative physicochemical profile of the compound [1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-Ethyl-2-phenoxyethanamine hydrochloride
CAS Number 91251-54-6
Molecular Formula C₁₀H₁₅NO · HCl
Molecular Weight 201.69 g/mol
Physical State Solid (Crystalline Powder)
Storage Temperature Room Temperature (RT)
Solubility Highly soluble in Water, DMSO, DMF, and Methanol

Handling and Storage Guidelines

The fundamental challenge in handling N-Ethyl-2-phenoxyethanamine hydrochloride lies in its salt form. Amine hydrochlorides are inherently hygroscopic. Exposure to ambient humidity leads to moisture absorption, which causes the powder to deliquesce or clump. More critically, absorbed water adds "invisible mass" to the solid, leading to inaccurate stoichiometric calculations during sensitive reactions [2].

Storage Protocol
  • Primary Storage: Store the compound at room temperature (15–25°C) in a tightly sealed amber glass vial to protect it from light-induced degradation.

  • Secondary Desiccation: Place the primary vial inside a secondary desiccator cabinet or a larger outer container filled with an active desiccant (e.g., indicating Drierite or molecular sieves). This "double-bottling" technique ensures a micro-environment with near-zero humidity [3].

  • Inert Atmosphere: For long-term storage after the factory seal is broken, flush the headspace of the vial with dry Argon or Nitrogen gas before capping.

Handling & Weighing Methodology
  • Equilibration: If the compound was temporarily stored in a cooler environment, allow the sealed container to fully equilibrate to room temperature before opening. Causality: Opening a cold vial in a humid lab will cause immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Rapid Transfer: Weigh the material rapidly using anti-static PTFE spatulas and weigh boats. Static cling is common with dry hydrochloride powders.

  • Self-Validation Check: Inspect the powder during transfer. If the material appears clumpy, sticky, or adheres aggressively to the glass walls, moisture ingress has occurred. In such cases, dry the required mass under high vacuum (lyophilizer or Schlenk line) for 2–4 hours prior to use.

Preparation of Stock Solutions

For high-throughput screening or parallel synthesis, preparing a standardized stock solution minimizes weighing errors associated with small masses.

Step-by-Step Methodology:

  • Calculate the required mass for a 100 mM stock solution. For 10 mL of a 100 mM solution, weigh exactly 201.69 mg of N-Ethyl-2-phenoxyethanamine hydrochloride.

  • Transfer the solid to a volumetric flask or a calibrated glass vial.

  • Add 8 mL of anhydrous DMSO or DMF.

  • Vortex for 30–60 seconds. Causality: The ionic nature of the HCl salt ensures rapid dissolution in highly polar aprotic solvents.

  • Bring the final volume to exactly 10 mL using the respective solvent.

  • Self-Validation: Visually inspect the solution. It must be completely transparent and colorless. Any turbidity indicates either incomplete dissolution or precipitation of impurities.

Downstream Application: HATU-Mediated Amide Coupling

A primary application of N-Ethyl-2-phenoxyethanamine is its conversion into complex amides. Secondary amines are sterically hindered compared to primary amines, making standard carbodiimide coupling agents (like EDC/DCC) inefficient.

Causality behind reagent selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because its 7-azabenzotriazole leaving group is highly reactive and easily overcomes the steric bulk of the N-ethyl group [4]. Furthermore, because our amine is an HCl salt, we must use an excess of a non-nucleophilic base (DIPEA ) to neutralize the acid and generate the reactive "free base" amine in situ.

Step-by-Step Methodology
  • Activation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the target Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture. Stir at room temperature for 10 minutes. Self-Validation: The solution will typically transition to a faint yellow color, confirming the formation of the active HOAt-ester.

  • Amine Introduction: Add N-Ethyl-2-phenoxyethanamine hydrochloride (1.1 eq) to the activated mixture. Causality: The 3.0 eq of DIPEA serves a dual purpose: 1.1 eq neutralizes the HCl salt of the amine, while the remaining 1.9 eq maintains the basic environment necessary to drive the coupling forward.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the progress via LC-MS. The secondary amine will be consumed, and the product mass will appear.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to extract residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography.

Workflow Visualization

The following diagram maps the critical path from the physical storage of the hygroscopic salt through its chemical free-basing and subsequent application in synthesis.

G Storage Solid Storage (RT, Desiccated) Weighing Weighing & Transfer (Low Humidity Environment) Storage->Weighing Equilibrate to RT Stock Stock Solution (Dissolve in DMF/DMSO) Weighing->Stock Add Solvent FreeBase Free-Basing (Add DIPEA to Neutralize HCl) Stock->FreeBase Add Base Reaction Amide Coupling (HATU + R-COOH) FreeBase->Reaction Nucleophilic Attack Product Purified Product (LC-MS / NMR Validation) Reaction->Product Workup & Purify

Caption: Workflow for the preparation and application of N-Ethyl-2-phenoxyethanamine hydrochloride.

References

  • Chemical Express. "Redi-Dri™ Free-Flowing Salts and Buffers: Prevent Clumping, Enhance Lab Efficiency". Chemical Express Technical Articles.[Link]

Application

Preclinical Formulation Strategy and Protocols for N-Ethyl-2-phenoxyethanamine Hydrochloride

As a Senior Application Scientist, I approach preclinical formulation not merely as a recipe, but as a critical bridge between in vitro discovery and in vivo translation. N-Ethyl-2-phenoxyethanamine hydrochloride is an o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach preclinical formulation not merely as a recipe, but as a critical bridge between in vitro discovery and in vivo translation. N-Ethyl-2-phenoxyethanamine hydrochloride is an organic building block and pharmacological intermediate characterized by its secondary amine functional group and an ether-linked lipophilic phenoxy ring[1].

The choice of vehicle for in vivo dosing is critical for ensuring the solubility, stability, and systemic bioavailability of the test compound[2]. Poor formulation can lead to compound precipitation, erratic absorption, and ultimately, the underestimation of the compound's intrinsic in vivo potency[3]. By leveraging the physicochemical properties of its hydrochloride salt form, we can design self-validating formulation systems that maximize exposure while minimizing vehicle-induced toxicity.

Physicochemical Profiling & Formulation Rationale

Before selecting a vehicle, we must analyze the compound's structural properties. N-Ethyl-2-phenoxyethanamine hydrochloride possesses both hydrophilic (amine salt) and lipophilic (aromatic ether) characteristics, making it an amphiphilic molecule[1].

Quantitative Data Summary
PropertyValue / CharacteristicImpact on Formulation Strategy
Chemical Formula C₁₀H₁₅NO · HClSalt form dictates high initial aqueous solubility.
Molecular Weight 201.69 g/mol [4]Low MW favors rapid membrane permeation.
Physical State Solid (Crystalline)[4]Requires mechanical disruption (trituration/sonication) for uniform suspensions.
Aqueous Solubility High (as HCl salt)Favorable for aqueous Intravenous (IV) / Intraperitoneal (IP) vehicles.
Lipophilicity ModerateThe phenoxy group ensures good gastrointestinal absorption for Oral (PO) dosing.
The Causality of Vehicle Selection

The utilization of a hydrochloride salt form significantly improves aqueous solubility compared to the free base, circumventing the need for high concentrations of organic solvents like DMSO or PEG400 in in vivo studies[5]. High concentrations of organic solvents can cause local tissue necrosis upon injection or artificially alter gastrointestinal transit times[6].

  • For Systemic Dosing (IV/IP): A true solution is mandatory to prevent embolism. We utilize 0.9% Saline. The causality here relies on pH dynamics: the formulation must be maintained below the pKa of the secondary amine. If physiological buffering or formulation pH exceeds the pKa, the compound will revert to its lipophilic free base and precipitate.

  • For Enteral Dosing (PO): A homogeneous suspension is acceptable and often preferred for higher doses. We utilize 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80[2]. Tween 80 acts as a wetting agent, reducing the surface tension of the hydrophobic phenoxy ring, while CMC increases viscosity to prevent rapid particle settling during oral gavage.

Formulation Workflow & Decision Matrix

The following logical workflow governs the preparation and validation of the dosing vehicles.

Workflow for selecting the optimal in vivo formulation strategy based on dosing route.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic reason and a quality control (QC) checkpoint to ensure scientific integrity.

Protocol A: Preparation of IV/IP Dosing Solution (Target: 5 mg/mL)

Objective: Create a sterile, isotonic true solution free of particulates.

  • Weighing: Accurately weigh 50 mg of N-Ethyl-2-phenoxyethanamine hydrochloride powder into a sterile, depyrogenated glass vial.

  • Solvent Addition: Add 9.0 mL of sterile 0.9% NaCl (Saline) to the vial.

    • Causality: We reserve 10% of the final volume to allow for pH adjustment without over-diluting the target concentration.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • pH Verification (Self-Validation Step): Measure the pH using a micro-probe. The pH should be mildly acidic due to the HCl salt. If the pH is below 4.0, adjust dropwise with 0.1N NaOH to reach a physiologically tolerable pH of ~5.5–6.5.

    • Critical Warning: Do not exceed pH 7.0, as this risks deprotonating the amine and causing the free base to crash out of solution.

  • Volume Adjustment: Quantum satis (QS) to exactly 10.0 mL with 0.9% Saline.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • QC Check: Analyze a pre-filtration and post-filtration aliquot via HPLC-UV. If the post-filtration concentration drops by >5%, the compound has precipitated or bound to the membrane, indicating a failed formulation.

Protocol B: Preparation of PO Dosing Suspension (Target: 15 mg/kg Dose)

Objective: Create a uniform, non-settling suspension for oral gavage at a dosing volume of 10 mL/kg (Formulation concentration: 1.5 mg/mL).

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water[2]. Add 0.1% (v/v) Tween 80 and stir overnight at 4°C to ensure complete polymer hydration without clumping.

  • Weighing: Weigh 15 mg of the API into a glass mortar or a flat-bottomed vial.

  • Trituration (Wetting): Add 0.5 mL of the CMC/Tween 80 vehicle to the powder. Use a pestle or a glass stirring rod to physically grind the powder into the vehicle, creating a smooth paste.

    • Causality: The Tween 80 reduces the interfacial tension between the hydrophobic phenoxy ring and the aqueous vehicle, preventing the powder from floating or forming dry aggregates.

  • Dilution: Gradually add the remaining 9.5 mL of the vehicle in 2 mL increments, vortexing continuously between additions to ensure a uniform dispersion.

  • Sonication: Sonicate the suspension for 10 minutes to break up any microscopic micro-aggregates.

  • Resuspendability Test (Self-Validation Step): Allow the suspension to sit undisturbed for 30 minutes. Observe for rapid settling. Prior to drawing the dose into the gavage syringe, invert the vial 5 times. The suspension must immediately return to a visually homogeneous state. Prepare fresh on each day of dosing[2].

Analytical Quality Control (QC)

To ensure trustworthiness and reproducibility in your preclinical data, the dosing formulations must be analytically verified prior to administration.

  • Method: LC-MS/MS or HPLC-UV.

  • Dilution: Dilute the dosing formulation 1:1000 in Methanol/Water (50:50) to bring it within the linear dynamic range of the detector and to fully dissolve any suspended particles (for PO formulations).

  • Acceptance Criteria: The measured concentration must be within ±10% of the nominal target concentration. Formulations outside this range must be discarded to prevent skewed pharmacokinetic (PK) or pharmacodynamic (PD) interpretations.

References

  • Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid | PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]

  • In Vitro Solubility Assays in Drug Discovery - Ingenta Connect. Current Drug Metabolism. Available at: [Link]

Sources

Method

Application Note: N-Ethyl-2-phenoxyethanamine Hydrochloride in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale N-Ethyl-2-phenoxyethanamine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

N-Ethyl-2-phenoxyethanamine hydrochloride is a highly versatile secondary amine building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it combines a flexible ethylamine chain with a lipophilic phenoxy ether moiety. This specific structural motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a precursor for GPCR ligands, adrenergic modulators, and advanced kinase inhibitors [1].

As a Senior Application Scientist, I emphasize the use of the hydrochloride salt over the free base for long-term bench stability. The free secondary amine is prone to slow atmospheric oxidation and degradation. By utilizing the hydrochloride salt, chemists ensure stoichiometric precision during reaction setup. The free amine is easily liberated in situ using non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃).

The presence of the N-ethyl group introduces moderate steric hindrance compared to primary amines. While this prevents unwanted over-alkylation (quaternization) during nucleophilic substitutions, it necessitates highly efficient coupling reagents (e.g., HATU) when forming amide bonds.

Physicochemical Profiling

To ensure reproducible reaction design, the following parameters must be accounted for when calculating equivalents and predicting solubility profiles [2].

PropertyValueMechanistic Implication for Synthesis
CAS Number 91251-54-6 (Free Base) / 100131-72-4 (HCl)Crucial for accurate chemical inventory and SDS tracking.
Molecular Formula C₁₀H₁₅NO · HClDetermines stoichiometric mass calculations.
Molecular Weight 201.69 g/mol (HCl salt)
Physical State Solid (HCl salt) / Liquid (Free Base)HCl salt allows for precise gravimetric weighing.
Solubility Soluble in H₂O, MeOH, DMF, DMSOIdeal for polar aprotic reaction conditions (SN2, Amidation).

Synthetic Utility & Pathway Mapping

The phenoxyethylamine scaffold is highly prized in drug discovery. For example, recent developments in oncology have utilized phenoxyethanamine derivatives to synthesize modified curcuminoids that act as direct inhibitors of IKKβ, a critical kinase in cancer cell survival pathways [3]. The oxygen atom acts as a crucial hydrogen-bond acceptor, while the phenyl ring engages in


 stacking within hydrophobic binding pockets.

G A N-Ethyl-2-phenoxyethanamine HCl (Precursor Core) B Amide Bond Formation (HATU / DIPEA) A->B Acylation C N-Alkylation (Alkyl Halides / Cs2CO3) A->C SN2 Displacement D Reductive Amination (Aldehydes / NaBH(OAc)3) A->D Schiff Base Reduction E Peptidomimetics & Enzyme Inhibitors B->E F IKKβ Inhibitors & Curcuminoid Analogs C->F G GPCR Ligands & CNS Therapeutics D->G

Fig 1: Divergent synthetic pathways utilizing N-Ethyl-2-phenoxyethanamine.

Experimental Protocols

The following protocols are self-validating systems designed to overcome the specific steric and electronic challenges of this secondary amine.

Protocol A: High-Efficiency Amide Coupling (HATU-Mediated)

Standard carbodiimides (EDC/DCC) often yield poor results with N-ethyl secondary amines due to steric clash at the tetrahedral intermediate stage. HATU is mandated here as it generates a highly reactive HOAt ester, driving the reaction forward.

Reagents:

  • Carboxylic Acid Scaffold: 1.0 equiv.

  • N-Ethyl-2-phenoxyethanamine HCl: 1.2 equiv.

  • HATU: 1.2 equiv.

  • DIPEA: 3.0 equiv. (1.2 equiv to neutralize the HCl salt, 1.8 equiv to drive the coupling).

  • Anhydrous DMF (0.1 M concentration).

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Cool to 0 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of the active HOAt ester. The solution will typically turn pale yellow.

  • Amine Introduction: Add N-Ethyl-2-phenoxyethanamine hydrochloride (1.2 eq) in one portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Causality note: Monitoring via LC-MS is preferred over TLC due to the high boiling point of DMF.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Activation Phase Mix R-COOH + HATU + DIPEA in DMF (0°C, 15 min) Step2 2. Nucleophilic Attack Add N-Ethyl-2-phenoxyethanamine HCl Warm to RT (2-4 hrs) Step1->Step2 Step3 3. Quench & Extraction Add EtOAc, Wash with NaHCO3 Wash with 5% LiCl to remove DMF Step2->Step3 Step4 4. Isolation Dry over Na2SO4, Concentrate Purify via Flash Chromatography Step3->Step4

Fig 2: Step-by-step workflow for HATU-mediated amide coupling.

Protocol B: N-Alkylation via SN2 Displacement

When attaching the phenoxyethylamine moiety to an alkyl halide (e.g., derivatizing a curcuminoid core), the choice of base is critical. Weak bases lead to incomplete in situ free-basing, while overly harsh conditions can cause elimination (E2) of the alkyl halide.

Optimization of Alkylation Conditions: The following table summarizes empirical data for the alkylation of N-Ethyl-2-phenoxyethanamine with a standard primary alkyl bromide.

Base (2.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
TriethylamineDCM252442%Weak basicity fails to fully overcome the HCl salt penalty; sluggish SN2.
K₂CO₃MeCN801278%Good balance of basicity and solubility; standard industry starting point.
Cs₂CO₃ DMF 60 8 94% "Cesium Effect" creates highly naked, reactive amine nucleophiles.

Recommended Procedure (Cs₂CO₃ / DMF):

  • Suspend N-Ethyl-2-phenoxyethanamine HCl (1.1 eq) and Cs₂CO₃ (2.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to fully liberate the free base.

  • Add the alkyl halide (1.0 eq) dropwise.

  • Heat the reaction mixture to 60 °C for 8 hours.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography (DCM:MeOH gradient).

References

  • National Institutes of Health (NIH) / PMC. Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. PMC8472851. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

"N-Ethyl-2-phenoxyethanamine hydrochloride" stability and degradation pathways

Topic: Technical Support Guide: Stability & Degradation of N-Ethyl-2-phenoxyethanamine Hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Analytical Scientists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support Guide: Stability & Degradation of N-Ethyl-2-phenoxyethanamine Hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Technical Overview & Chemical Identity

Compound: N-Ethyl-2-phenoxyethanamine Hydrochloride CAS Number: 63918-00-3 (HCl salt) / 91251-54-6 (Free base) Chemical Structure: Ph-O-CH₂-CH₂-NH-CH₂-CH₃ · HCl Class: Secondary Amine / Phenoxy Ether

Executive Summary: N-Ethyl-2-phenoxyethanamine hydrochloride is a secondary amine salt featuring a phenoxy ether linkage. While the hydrochloride salt form confers improved solid-state stability compared to the free base, the molecule remains susceptible to specific degradation pathways, primarily oxidative dealkylation and N-oxidation in solution. The ether linkage is chemically robust but can be compromised under harsh acidic conditions or metabolic simulation.

Stability Profile: Solid State vs. Solution

ParameterStability StatusCritical Notes
Solid State (HCl Salt) High Generally stable if kept dry. The HCl salt lattice protects the amine from rapid oxidation. Hygroscopicity is the primary risk factor; moisture uptake leads to hydrolysis and caking.
Aqueous Solution (pH < 7) Moderate Stable for days at 4°C. Protonation of the secondary amine (

) reduces electron density on the nitrogen, inhibiting oxidation.
Aqueous Solution (pH > 7) Low The free base is prone to rapid oxidation. Avoid prolonged storage in basic buffers.
Organic Solvents Variable Stable in MeOH/ACN. Avoid chlorinated solvents (DCM/CHCl₃) for long-term storage due to potential alkylation or HCl scavenging issues.
Photostability Moderate The phenoxy group absorbs UV light. Prolonged exposure can induce radical formation at the benzylic-like ether position.

Degradation Pathways & Mechanisms[1][2][3]

The degradation of N-Ethyl-2-phenoxyethanamine is driven by the reactivity of the secondary amine and the ether linkage.

Primary Pathway: Oxidative Dealkylation & N-Oxidation

In solution, particularly at neutral to basic pH, dissolved oxygen can attack the nitrogen lone pair or the


-carbon (next to the nitrogen).
  • N-Oxidation: Direct attack on the nitrogen yields the N-oxide (

    
     Da).
    
  • Oxidative Dealkylation: Radical abstraction of a hydrogen atom at the

    
    -carbon (ethyl group) leads to an iminium ion intermediate, which hydrolyzes to release acetaldehyde  and the primary amine (2-phenoxyethanamine ).
    
Secondary Pathway: Nitrosation (Safety Critical)

In the presence of trace nitrites (often found in excipients or impure water), secondary amines react to form N-nitroso compounds (Nitrosamines), which are potent carcinogens.

DegradationPathways Parent N-Ethyl-2-phenoxyethanamine (Parent) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2/Air) Iminium Iminium Intermediate Parent->Iminium Oxidative Radical Attack (α-Carbon) Nitrosamine N-Nitroso Derivative (Genotoxic Impurity) Parent->Nitrosamine Nitrites (NO2-) Acidic pH PrimaryAmine 2-Phenoxyethanamine (Dealkylation Product) Iminium->PrimaryAmine Hydrolysis Acetaldehyde Acetaldehyde Iminium->Acetaldehyde Hydrolysis

Figure 1: Mechanistic degradation pathways of N-Ethyl-2-phenoxyethanamine, highlighting oxidative and nitrosation risks.

Troubleshooting Guide (Q&A)

Scenario 1: Appearance & Physical State

Q: My solid sample has turned from a white powder to a sticky, off-white gum. Is it still usable? A: This indicates hygroscopic failure . The HCl salt has absorbed atmospheric moisture, breaking the crystal lattice.

  • Diagnosis: Check the weight. If the mass has increased significantly without addition, it is water weight.

  • Impact: The chemical purity might still be intact (verify via HPLC), but the effective molecular weight has changed, leading to dosing errors.

  • Correction: Do not dry with heat (risk of degradation). Recrystallize from anhydrous ethanol/ether if critical, or purchase fresh stock. Store future aliquots in a desiccator with

    
    .
    
Scenario 2: HPLC Anomalies

Q: I see a new peak at RRT 0.85 with a mass of [M-28]. What is it? A: This is likely 2-phenoxyethanamine , resulting from the loss of the ethyl group (


 Da loss, or more accurately loss of ethylidene followed by hydrolysis).
  • Cause: Oxidative dealkylation. This often happens if stock solutions are stored in non-degassed solvents or exposed to light for prolonged periods.

  • Validation: Run a standard of 2-phenoxyethanamine to confirm retention time.

Q: I see a peak at [M+16] in my LC-MS data. A: This corresponds to the N-oxide derivative.

  • Cause: Peroxides in your solvent (common in aged THF or ethers) or simple air oxidation in basic solution.

  • Prevention: Use fresh, high-purity solvents and maintain the sample in slightly acidic conditions (0.1% Formic acid) during analysis to stabilize the amine.

Scenario 3: Synthesis & Handling

Q: During formulation, the mixture turned yellow/brown. A: Secondary amines are prone to forming colored "tar" products via radical polymerization when oxidized.

  • Immediate Action: Check for the presence of aldehydes or ketones in your mixture. Secondary amines react with carbonyls to form enamines or Schiff bases (if primary amine impurities are present), which can polymerize.

  • Protocol Fix: Ensure all excipients are peroxide-free and compatible with secondary amines.

Experimental Protocols for Stability Testing

To validate the stability of your specific lot, perform this Forced Degradation Workflow :

1. Preparation: Dissolve compound to 1 mg/mL in Water/ACN (50:50). 2. Stress Conditions:

  • Acid: 0.1 N HCl, 60°C, 4 hours. (Tests ether stability)

  • Base: 0.1 N NaOH, RT, 4 hours. (Tests amine oxidation)

  • Oxidation: 3%

    
    , RT, 2 hours. (Tests N-oxide formation)
    
  • Photolytic: UV light (ICH Q1B), 24 hours. 3. Analysis: Dilute and analyze via HPLC-UV (254 nm) and LC-MS.

StabilityWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL Stock) Split Split into Aliquots Start->Split Acid Acid Hydrolysis (0.1N HCl, 60°C) Split->Acid Base Base Degradation (0.1N NaOH, RT) Split->Base Ox Oxidation (3% H2O2) Split->Ox Photo Photolysis (UV Chamber) Split->Photo Quench Quench/Neutralize Acid->Quench Base->Quench Ox->Quench Photo->Quench Analyze LC-MS Analysis (Detect M+16, M-28) Quench->Analyze

Figure 2: Standardized forced degradation workflow for stability profiling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329776221, N-Ethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (General principles of amine oxidation and stress testing).

  • Sluggett, G. W., et al. (2018). "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite is used for humidity control." Journal of Pharmaceutical and Biomedical Analysis, 149, 206–213.[1] Retrieved from [Link]

  • Waterman, K. C., et al. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals."[1] International Journal of Pharmaceutics, 293(1-2), 101-125.[1] (Methodology for Arrhenius extrapolation of amine stability).

Sources

Optimization

Identifying and removing impurities from "N-Ethyl-2-phenoxyethanamine hydrochloride"

Welcome. As a Senior Application Scientist, I have structured this troubleshooting hub to address the critical bottlenecks in synthesizing and purifying N-Ethyl-2-phenoxyethanamine hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. As a Senior Application Scientist, I have structured this troubleshooting hub to address the critical bottlenecks in synthesizing and purifying N-Ethyl-2-phenoxyethanamine hydrochloride. Rather than just listing steps, this guide explains the causality behind phase behaviors, reaction kinetics, and analytical signatures, ensuring your protocols act as self-validating systems.

FAQs: Understanding the Impurity Profile

Q: What are the primary impurities generated during the synthesis of N-Ethyl-2-phenoxyethanamine? A: The impurity profile is heavily dictated by your synthetic route. If you are synthesizing this compound via the N-alkylation of 2-phenoxyethanamine with an ethyl halide, the most notorious impurity is the over-alkylated tertiary amine (N,N-diethyl-2-phenoxyethanamine). A common issue with N-alkylation strategies is the challenge to avoid over-alkylation, because the newly formed secondary amine is often more nucleophilic than the primary amine starting material[1]. Alternatively, novel methodologies such as hydrogen autotransfer with alcohols have been devised to bypass traditional alkyl halides, which helps in reducing over-alkylation and the generation of challenging-to-handle halogen salt by-products[2].

Q: Why does the tertiary amine impurity persist even after standard acid-base extraction? A: Standard acid-base workups separate amines from neutral or acidic organic impurities, but they fail to separate secondary amines from tertiary amines. Both the target secondary amine and the tertiary amine impurity have similar pKa values (typically 9.5–10.5). When you adjust the pH, they co-extract into the organic phase. A targeted approach—such as selective derivatization—is required to break this physical similarity.

Data Presentation: Analytical Identification

Before initiating purification, you must accurately quantify your impurities. The general workflow for purifying a secondary amine involves a series of steps, from the initial workup of the reaction mixture to the final characterization of the pure product[3]. Below is a reference table summarizing the analytical signatures of the target compound versus common impurities.

Compound^1H NMR Signature (CDCl3, ppm)LC-MS (m/z, [M+H]+)Estimated pKa
N-Ethyl-2-phenoxyethanamine (Target) 2.75 (q, 2H, N-CH2-CH3)166.1 (free base)~9.8
N,N-Diethyl-2-phenoxyethanamine (3° Impurity) 2.60 (q, 4H, N-(CH2-CH3)2)194.1~10.2
2-Phenoxyethanamine (1° Impurity) 2.95 (t, 2H, CH2-NH2)138.1~9.5

Note: The integration of the quartet at ~2.60-2.75 ppm is the most reliable self-validating NMR check to determine the ratio of secondary to tertiary amine in your crude mixture.

Troubleshooting Guide: Targeted Purification Workflows

Issue: High levels of tertiary amine (over-alkylation product) in the crude mixture.

Causality & Theory: Because the secondary and tertiary amines cannot be separated by simple extraction, we must exploit their chemical reactivity. The Boc-derivatization method is a highly reliable, self-validating system. By treating the crude amine mixture with Di-tert-butyl dicarbonate (Boc2O), only the primary and secondary amines react to form neutral carbamates. The tertiary amine cannot react and remains basic. A subsequent acidic wash easily removes the basic tertiary amine into the aqueous layer, leaving the pure Boc-protected secondary amine in the organic layer. Deprotection with anhydrous HCl simultaneously yields the desired hydrochloride salt.

Protocol: Step-by-Step Boc-Scavenging and Salt Formation

Phase 1: Selective Derivatization

  • Dissolve the crude amine mixture (containing N-ethyl-2-phenoxyethanamine and tertiary impurities) in anhydrous dichloromethane (DCM) (approx. 10 mL/g of crude).

  • Add 1.1 equivalents of Boc2O and 1.2 equivalents of triethylamine (TEA).

  • Stir at room temperature for 2 hours. Self-Validation Check: Spot the reaction on a TLC plate. Successful protection is indicated by the disappearance of the secondary amine spot (ninhydrin positive) and the appearance of a new, higher Rf spot (UV active, ninhydrin negative).

Phase 2: Phase Separation & Scavenging 4. Wash the DCM layer with 1M aqueous HCl (3 x 50 mL). Causality: The unreacted tertiary amine impurity is protonated, rendering it water-soluble, and moves to the aqueous layer. The neutral Boc-protected N-ethyl-2-phenoxyethanamine remains in the DCM. 5. Wash the DCM layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate carbamate.

Phase 3: Deprotection and Crystallization 6. Dissolve the crude Boc-carbamate in a minimal volume of anhydrous diethyl ether. 7. Add a 4M solution of HCl in dioxane (3-5 equivalents). 8. Stir at room temperature for 4 hours. Causality: The highly acidic conditions cleave the Boc group, releasing isobutylene gas and carbon dioxide. The newly liberated N-ethyl-2-phenoxyethanamine immediately reacts with the chloride ions to form the hydrochloride salt. 9. Because the hydrochloride salt is insoluble in the ether/dioxane mixture, it will precipitate out of solution as a white crystalline solid. 10. Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield pure N-Ethyl-2-phenoxyethanamine hydrochloride.

Workflow Visualization

The following diagram maps the logical phase-separation workflow described in the protocol above.

PurificationWorkflow Crude Crude Reaction Mixture (2° Target + 3° Impurity) BocReaction Boc2O / TEA in DCM (Selective Protection) Crude->BocReaction AcidWash 1M HCl Aqueous Wash (Phase Separation) BocReaction->AcidWash AqPhase Aqueous Phase (3° Amine Impurity) AcidWash->AqPhase Discard OrgPhase Organic Phase (Boc-2° Amine) AcidWash->OrgPhase Retain Deprotect 4M HCl in Dioxane (Deprotection & Salting) OrgPhase->Deprotect Precipitate Filtration & Ether Wash Deprotect->Precipitate PureProduct Pure N-Ethyl-2-phenoxyethanamine HCl Precipitate->PureProduct

Workflow for isolating N-Ethyl-2-phenoxyethanamine HCl via selective Boc-derivatization.

References

  • Title: Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts Source: ChemRxiv URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Benzyl[(4-methoxyphenyl)

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Ethyl-2-phenoxyethanamine Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride. This document is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Our goal is to move beyond simple procedural outlines and delve into the causality behind common synthetic challenges. By understanding the "why," you can more effectively troubleshoot unexpected outcomes, optimize your reaction conditions, and ensure the integrity of your final product. This guide is structured into a series of frequently asked questions and in-depth troubleshooting scenarios drawn from common laboratory observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-Ethyl-2-phenoxyethanamine?

A1: The synthesis of N-Ethyl-2-phenoxyethanamine typically involves a two-stage process. The most common and robust approach consists of:

  • Formation of a 2-phenoxyethanol intermediate: This is almost universally achieved via the Williamson ether synthesis, where sodium phenoxide (generated in situ from phenol and a base) is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).[1] This method is highly effective for creating the ether linkage.[2]

  • Introduction of the N-ethyl group: This can be accomplished through several methods:

    • Nucleophilic Substitution: The hydroxyl group of 2-phenoxyethanol is first converted into a better leaving group (e.g., a tosylate, mesylate, or halide). This activated intermediate is then reacted with ethylamine in a classic SN2 reaction.

    • Reductive Amination: 2-phenoxyethanol can be oxidized to phenoxyacetaldehyde, which is then reacted with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form the secondary amine directly.[3] This one-pot method can be highly efficient and avoids the need for an intermediate activation step.[4]

Q2: In the Williamson ether synthesis step, what is the role of the base and what are the critical parameters?

A2: The base is fundamentally important as it deprotonates the phenol to form the phenoxide ion, which is a much stronger nucleophile required for the SN2 reaction.[5] The choice of base and reaction conditions can significantly impact yield and purity.

  • Causality: Phenol itself is only weakly nucleophilic. A strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is required to generate a high concentration of the phenoxide anion.

  • Key Considerations:

    • Base Strength: NaH is often preferred in anhydrous solvents like THF or DMF because it irreversibly deprotonates the phenol and the only byproduct is hydrogen gas. NaOH can also be used, but the water produced can lead to side reactions or lower reactivity.

    • Solvent: Aprotic polar solvents like DMF or DMSO can accelerate the SN2 reaction by solvating the cation (e.g., Na+) without solvating the nucleophile, leaving it more reactive.[6]

    • Temperature: While gentle heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as elimination if the alkyl halide structure allows for it (though less of a concern with a primary halide like 2-chloroethanol).

Q3: Why is over-alkylation a major concern during the amination step, and how can it be controlled?

A3: Over-alkylation is a common side reaction where the desired secondary amine product, N-Ethyl-2-phenoxyethanamine, acts as a nucleophile itself and reacts with another molecule of the activated 2-phenoxyethanol intermediate. This results in the formation of a tertiary amine byproduct, N,N-bis(2-phenoxyethyl)ethylamine.

  • Mechanistic Insight: The secondary amine product is often of similar or even greater nucleophilicity than the starting ethylamine, creating a competitive reaction pathway.

  • Control Strategies:

    • Stoichiometry: Using a large excess of ethylamine (e.g., 5-10 equivalents) is the most common strategy. This ensures that the activated intermediate is statistically more likely to encounter an ethylamine molecule than the secondary amine product.

    • Slow Addition: Adding the activated 2-phenoxyethanol intermediate slowly to the solution of excess ethylamine helps maintain a high concentration of the primary amine relative to the product at all times.

    • Temperature Control: Running the reaction at lower temperatures can help control the rate of the second alkylation, which may have a slightly higher activation energy.

Troubleshooting Guide: Side Reactions & Purification

Problem 1: My yield from the Williamson ether synthesis is low, and I've isolated unreacted phenol.
  • Probable Cause: Incomplete deprotonation of the phenol or deactivation of the nucleophile.

    • Insufficient Base: The stoichiometry of the base must be at least 1:1 with the phenol. If the base is old or has been improperly stored (e.g., NaH exposed to moisture), its effective strength may be reduced.

    • Presence of Water: If using NaOH or if the solvent is not anhydrous, water can compete with the phenoxide as a nucleophile, leading to the formation of ethylene glycol. More importantly, it can create an equilibrium that does not favor complete phenoxide formation.

    • Poor Reagent Quality: The 2-haloethanol reagent may have degraded.

  • Troubleshooting Protocol:

    • Verify Reagents: Use a fresh, high-purity base. If using NaH, ensure it is a free-flowing powder. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Ensure Complete Deprotonation: When using NaH, allow sufficient time for the hydrogen gas evolution to cease completely before adding the alkyl halide. This indicates that the phenoxide has been fully formed.

    • Optimize Temperature: While the reaction often proceeds well at room temperature to 50 °C, gentle heating can ensure the reaction goes to completion. Monitor the reaction by TLC to track the consumption of phenol.

Problem 2: My final product is contaminated with a higher molecular weight impurity, which I suspect is a tertiary amine.
  • Probable Cause: As discussed in FAQ Q3, this is the classic over-alkylation side product, N,N-bis(2-phenoxyethyl)ethylamine. This occurs when the secondary amine product competes with ethylamine for the alkylating agent.

  • Workflow for Mitigation and Removal:

G cluster_synthesis Synthesis Stage cluster_workup Purification Stage Start Reaction Setup: Ethylamine + Solvent Add Slowly add 2-phenoxyethyl tosylate Start->Add Use large excess of ethylamine (5-10 eq) React Reaction at controlled temp. Add->React Quench Reaction Quench & Solvent Removal React->Quench Extract Liquid-Liquid Extraction (e.g., DCM/aq. HCl) Quench->Extract Separate Separate Layers Extract->Separate Product Desired Secondary Amine (in aqueous acidic layer) Separate->Product pH < 2 Impurity Tertiary Amine Byproduct (may remain in organic layer) Separate->Impurity Tertiary amine is less basic

Caption: Workflow to minimize and separate tertiary amine byproduct.

  • Purification Strategy: The basicity of the desired secondary amine and the tertiary amine byproduct are different. Careful pH adjustment during an aqueous workup can achieve separation. The secondary amine is more basic and will be more readily protonated and extracted into an acidic aqueous phase. The bulkier, less basic tertiary amine may remain in the organic phase at a carefully controlled pH.[7] However, the most reliable method for removing this impurity is flash column chromatography on silica gel.

Problem 3: During the final step of adding HCl to precipitate the hydrochloride salt, my product "oils out" instead of crystallizing.
  • Probable Cause: This is a common issue in crystallization and usually points to one of two things:

    • Presence of Impurities: Even small amounts of impurities (unreacted starting materials, byproducts, residual solvent) can disrupt the crystal lattice formation, resulting in an oil. This is the most likely cause.

    • Supersaturation/Solvent Choice: The solution may be too concentrated, or the solvent chosen (e.g., isopropanol, ethyl acetate, diethyl ether) may not be optimal for inducing crystallization for this specific salt.

  • Troubleshooting Protocol:

    • Re-purify the Free Base: Before attempting salt formation, ensure the free base amine is of the highest purity. Re-purify using column chromatography if necessary. Verify purity by NMR or GC-MS.

    • Solvent Screening: Dissolve a small amount of the purified free base in a solvent like isopropanol (IPA) or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in the chosen solvent, e.g., 2M HCl in diethyl ether). If it oils out, try adding a non-polar co-solvent (e.g., heptane) dropwise while scratching the inside of the flask with a glass rod to induce nucleation.

    • Control the Rate of Addition: Add the HCl solution very slowly at a low temperature (e.g., 0 °C). Rapid precipitation often leads to amorphous solids or oils.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a single seed crystal to the supersaturated solution can initiate crystallization.

Quantitative Data Summary

The following table summarizes common impurities encountered during the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride, their origin, and typical analytical methods for detection.

Impurity NameStructureCommon OriginRecommended Analytical Technique
PhenolC₆H₅OHIncomplete Williamson ether synthesis.GC-MS, ¹H NMR (aromatic signals)
2-PhenoxyethanolC₆H₅OCH₂CH₂OHIncomplete amination step.TLC, GC-MS, ¹H NMR (hydroxyl proton)
N,N-bis(2-phenoxyethyl)ethylamine(C₆H₅OCH₂CH₂)₂NCH₂CH₃Over-alkylation of the secondary amine product.LC-MS (identifies by mass), ¹H NMR
Phenyl vinyl etherC₆H₅OCH=CH₂Elimination side reaction during amination.GC-MS, ¹H NMR (vinylic protons)

Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxyethanol (Williamson Ether Synthesis)
  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~3 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at 0 °C for 30 minutes after the gas evolution ceases. Then, add 2-chloroethanol (1.05 eq) dropwise via a syringe.

  • Heating: Remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC until the phenol is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with 1M NaOH to remove any residual phenol, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-phenoxyethanol.

Protocol 2: Synthesis of N-Ethyl-2-phenoxyethanamine Hydrochloride
  • Activation (Tosylation): In a dry flask under nitrogen, dissolve 2-phenoxyethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir at room temperature until the starting material is consumed (TLC).

  • Workup 1: Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2-phenoxyethyl tosylate.

  • Amination: In a sealed pressure vessel, add a solution of ethylamine (e.g., 70% in water or condensed gas, 10 eq). Add the crude 2-phenoxyethyl tosylate. Heat the vessel to 50-60 °C overnight.

  • Workup 2: Cool the reaction, vent carefully, and remove the excess ethylamine under reduced pressure. Dissolve the residue in DCM and wash with water.

  • Purification of Free Base: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% triethylamine to prevent streaking).

  • Salt Formation: Dissolve the purified free base in anhydrous isopropanol. Slowly add a 2M solution of HCl in diethyl ether (1.0 eq) with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Mechanistic Visualization

G cluster_williamson Williamson Ether Synthesis Side Reactions cluster_amination Amination Step Side Reactions Phenoxide Phenoxide Ion (Nucleophile) Desired 2-Phenoxyethanol (Desired Product) Phenoxide->Desired O-Alkylation (Major) C_Alkylation C-Alkylated Phenol (Side Product) Phenoxide->C_Alkylation C-Alkylation (Minor) Haloethanol 2-Haloethanol (Electrophile) Haloethanol->Desired Haloethanol->C_Alkylation Ethylamine Ethylamine (Primary Amine) SecondaryAmine N-Ethyl-2-phenoxyethanamine (Desired Product) Ethylamine->SecondaryAmine 1st Alkylation (Desired) Activated 2-Phenoxyethyl-OTs (Electrophile) Activated->SecondaryAmine TertiaryAmine Tertiary Amine (Over-alkylation Byproduct) Activated->TertiaryAmine SecondaryAmine->TertiaryAmine 2nd Alkylation (Side Reaction)

Sources

Optimization

Preventing oxidation of "N-Ethyl-2-phenoxyethanamine hydrochloride" during storage

Technical Support Center: N-Ethyl-2-phenoxyethanamine hydrochloride A Guide to Ensuring Compound Integrity and Experimental Reproducibility As Senior Application Scientists, we understand that the success of your researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Ethyl-2-phenoxyethanamine hydrochloride

A Guide to Ensuring Compound Integrity and Experimental Reproducibility

As Senior Application Scientists, we understand that the success of your research hinges on the quality and stability of your reagents. N-Ethyl-2-phenoxyethanamine hydrochloride is a valuable molecule in drug development and scientific research; however, its chemical structure, specifically the secondary amine, presents a vulnerability to oxidative degradation. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent oxidation and ensure the long-term stability of your compound during storage and handling.

Frequently Asked Questions (FAQs): Optimal Storage & Handling

This section addresses the most common queries regarding the day-to-day handling and storage of N-Ethyl-2-phenoxyethanamine hydrochloride.

Q1: What are the ideal storage conditions for solid N-Ethyl-2-phenoxyethanamine hydrochloride?

To maintain the long-term integrity of the solid compound, multiple environmental factors must be strictly controlled. The hydrochloride salt form enhances stability compared to the free base, but adherence to these conditions is critical to prevent slow degradation over time.

  • Temperature: Store in a cool, dry location. Recommended temperatures are either refrigerated (2-8°C) or at a controlled room temperature (below 30°C).[1][2][3] High temperatures can accelerate both oxidative and thermal degradation pathways.[4]

  • Atmosphere: The compound is hygroscopic, meaning it can absorb moisture from the air.[2] Moisture can act as a catalyst for hydrolysis and other degradation reactions. Therefore, the container must be kept tightly sealed at all times.[1][3] For maximum protection, especially for long-term storage of a primary reference standard, storing under a dry, inert atmosphere (e.g., argon or nitrogen) is the best practice.[1]

  • Light: Protect the compound from light to prevent potential photolytic degradation.[1][3] Store in an amber glass vial or in a light-blocking outer container inside a cabinet.

Q2: I need to prepare a stock solution. How should it be stored and for how long is it stable?

The stability of N-Ethyl-2-phenoxyethanamine hydrochloride in solution is highly dependent on the solvent, concentration, and storage conditions.

  • Solvent Selection: Use high-purity, anhydrous solvents. If using an aqueous buffer, ensure it is freshly prepared and, if possible, degassed to remove dissolved oxygen. The pH of the solution can also impact stability.

  • Short-Term Storage (≤ 1 week): For routine experimental use, solutions can typically be stored at 2-8°C, protected from light.[1]

  • Long-Term Storage (> 1 week): For archiving solutions, it is highly recommended to aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be flash-frozen and stored at -20°C or, for maximal stability, at -80°C.[1] Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure homogeneity.[1]

Q3: What are the primary chemical vulnerabilities of this compound?

The molecular structure contains two key areas susceptible to degradation:

  • Secondary Amine: This is the most reactive site and is prone to oxidation.[5][6] Atmospheric oxygen, trace metal contaminants, or exposure to light can initiate oxidation, leading to the formation of impurities such as hydroxylamines or N-oxides, which will alter the compound's biological activity.

  • Hydrochloride Salt: While conferring stability, this salt makes the compound hygroscopic. Absorbed water can lead to physical changes like clumping and may accelerate chemical degradation.[1][2]

Q4: Can I add an antioxidant to my stock solution to prevent oxidation?

Yes, incorporating an antioxidant is a valid strategy, particularly for aqueous solutions or those intended for longer-term storage where oxidative stress is a concern.[][8] However, this requires careful consideration and validation.

  • Mechanism: Antioxidants are more readily oxidized than your compound of interest. They act as sacrificial agents, consuming dissolved oxygen or terminating free-radical chain reactions.[][9]

  • Selection: The choice depends on the solvent system.

    • Water-Soluble: Ascorbic acid, sodium metabisulfite, sodium sulfite.[]

    • Organic-Soluble: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA).[][10]

  • Crucial Validation Step: You must confirm that the chosen antioxidant (and its degradation products) does not interfere with your downstream experimental assay. Run a control experiment with the antioxidant in your assay vehicle alone to check for any confounding effects.

Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides actionable steps to take when you suspect compound degradation.

Problem 1: The solid compound has changed in appearance (e.g., discolored from white to yellow/brown, clumping).
  • Possible Cause: This is a strong indicator of moisture absorption and/or significant chemical degradation, likely from oxidation or photolysis.[1]

  • Recommended Action: Do not assume the material is viable. The observed changes indicate that a significant portion of the compound may have degraded. Follow this decision workflow:

G A Visual Change Observed (Discoloration, Clumping) B Quarantine the Lot. Do not use in experiments. A->B C Obtain a fresh, unopened container of the same compound. B->C If fresh lot is available D Perform Analytical Verification (e.g., HPLC, LC-MS) B->D If purity must be assessed E Compare suspect lot to the fresh standard. C->E D->E F Purity Confirmed (>98% or as specified) E->F Results Match G Significant Degradation Detected E->G Discrepancy Found H Use with caution for non-critical applications. Note the impurity profile. F->H I Discard the degraded lot according to safety protocols. G->I OxidationPathway cluster_0 Oxidative Degradation Pathway A N-Ethyl-2-phenoxyethanamine (Secondary Amine) B Hydroxylamine Intermediate A->B [O] (e.g., O2, Peroxides) C Nitrone or other Oxidized Species B->C [O] (Further Oxidation)

Caption: Simplified potential oxidation pathway of the secondary amine.

Insights from Forced Degradation Studies

In pharmaceutical development, forced degradation (or stress testing) is used to purposefully degrade a compound to understand its weaknesses. [4][11][12]This knowledge is invaluable for developing stable formulations and setting appropriate storage conditions.

Stress ConditionAgent / MethodRationale and Expected Outcome for N-Ethyl-2-phenoxyethanamine hydrochloride
Oxidative Stress Hydrogen Peroxide (H₂O₂), AIBN, or exposure to O₂ with UV light. [4]This directly tests the molecule's susceptibility to oxidation. The primary point of attack would be the secondary amine, leading to the formation of N-oxides and other related impurities. [5][6]
Thermal Stress Elevated temperature (e.g., 50-70°C). [5]Assesses intrinsic thermal stability. High heat accelerates all degradation reactions, including oxidation, and can reveal other unforeseen degradation pathways. [4]
Photolytic Stress Exposure to controlled UV/Visible light (per ICH Q1B guidelines).Determines light sensitivity. Can cause cleavage of bonds or catalyze oxidation, leading to discoloration and the formation of photoproducts. [1][3]
Hydrolytic Stress Acidic (e.g., HCl) and basic (e.g., NaOH) solutions at elevated temperatures.Tests for susceptibility to hydrolysis. While the ether and amine groups are generally stable, extreme pH can force degradation and reveal the compound's stability profile in different pH environments.

Protocols for Ensuring Maximum Stability

Protocol 1: Preparation of a Stock Solution Under an Inert Atmosphere

For the most sensitive applications where even trace oxidation is unacceptable, preparing solutions under an inert atmosphere is recommended.

  • Preparation: Place a clean, dry amber glass vial with a magnetic stir bar and a septa-sealed cap into a desiccator under vacuum for at least 2 hours to remove adsorbed moisture.

  • Inerting: Backfill the desiccator and the vial with a dry, inert gas (e.g., argon or nitrogen).

  • Weighing: Quickly weigh the required amount of N-Ethyl-2-phenoxyethanamine hydrochloride and add it to the vial. Immediately reseal the vial.

  • Solvent Addition: Purge your chosen anhydrous solvent by bubbling the inert gas through it for 15-20 minutes. Using a gas-tight syringe, draw the required volume of the degassed solvent and inject it through the septum into the vial.

  • Dissolution: Place the vial on a magnetic stir plate and stir until the solid is fully dissolved.

  • Storage: For immediate use, draw the required amount with a syringe. For long-term storage, use this bulk solution to prepare aliquots in smaller, pre-inerted vials, and store at -80°C.

Protocol 2: Example Analytical Method for Purity Verification by HPLC

This provides a general starting point for verifying the purity of your compound. Method optimization may be required.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (based on the phenoxy chromophore).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the solid in the mobile phase (e.g., 50:50 A:B).

  • Analysis: Inject a known concentration of a fresh, trusted standard and compare its retention time and peak area to the sample . Degradation will typically appear as additional peaks, often eluting earlier than the parent compound, and a corresponding decrease in the main peak's area.

References

  • BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
  • PharmaRead. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • BOC Sciences. (n.d.). Pharmaceutical Excipients Antioxidants.
  • Vinati Organics. (2023, September 8). Understanding Antioxidants: Their Role in Industrial Processes.
  • Singh, S., & Kumar, V. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Analytical & Bioanalytical Techniques.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • MedChemExpress. (2026, January 29). TCO-amine hydrochloride Safety Data Sheet.
  • Wikipedia. (n.d.). Antioxidant.
  • Books. (2023, August 11). Pharmaceutical Compounds With Antioxidant Properties. In Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing.
  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?.
  • National Institutes of Health. (n.d.).
  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Ethyl-2-phenoxyethanamine Hydrochloride Interference in Biochemical Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical anomalies caused by N-Ethyl-2-phenoxyethanamine hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical anomalies caused by N-Ethyl-2-phenoxyethanamine hydrochloride . Structurally, this compound features a hydrophobic phenoxy group linked to a hydrophilic secondary amine, formulated as a hydrochloride salt. While highly useful in specific drug development pipelines, its functional groups make it a potent Assay Interference Compound (AIC).

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting workflows to rescue your downstream data.

Section 1: Protein Quantification Anomalies (BCA vs. Bradford)

Q: Why does my protein concentration read artificially high in the BCA assay when this compound is present? A: The bicinchoninic acid (BCA) assay relies on the biuret reaction, where peptide bonds reduce Cu²⁺ to Cu⁺ under alkaline conditions[1]. However, the secondary amine in N-Ethyl-2-phenoxyethanamine is highly nucleophilic when deprotonated at the assay's alkaline pH (~11.25). Secondary amines have lower acid dissociation constants than primary amines, which favors strong Cu(II) binding and subsequent reduction to Cu(I)[2]. This creates a false-positive purple BCA-Cu⁺ chelate, drastically overestimating your protein concentration.

BCA_Interference Amine Secondary Amine (N-Ethyl-2-phenoxyethanamine) Cu2 Cu2+ (Alkaline pH) Amine->Cu2 Nucleophilic Reduction Cu1 Cu+ (Reduced) Cu2->Cu1 Complex BCA-Cu+ Complex (Absorbance 562 nm) Cu1->Complex Chelation BCA BCA Reagent BCA->Complex FalsePos False Positive Protein Reading Complex->FalsePos

Caption: Mechanism of BCA assay interference by secondary amines reducing Cu2+ to Cu+.

Q: How can I accurately quantify my protein if I cannot remove the compound from my buffer? A: Switch to the Coomassie-based Bradford assay. The Bradford assay relies on the electrostatic and hydrophobic interactions between Coomassie Brilliant Blue G-250 and basic/aromatic amino acid residues under acidic conditions[2]. Because the assay is performed at a low pH, the secondary amine of N-Ethyl-2-phenoxyethanamine remains fully protonated and does not reduce copper, bypassing the mechanism of interference seen in the BCA assay.

Quantitative Data: Assay Compatibility Profile
Assay TypeCompatibility StatusMechanism of InterferenceRecommended Alternative
BCA Assay Incompatible Secondary amine reduces Cu²⁺ to Cu⁺Bradford Assay
A280 UV Quant Incompatible Phenoxy group absorbs at 270–280 nmColorimetric (Bradford)
NHS-Ester Labeling Incompatible Competes with lysines for NHS esterBuffer exchange prior to rxn
Bradford Assay Compatible Minimal amine interference at acidic pHN/A (Monitor for precipitation)
Protocol 1: Self-Validating Bradford Assay in Amine-Contaminated Matrices

To ensure trustworthiness, this protocol incorporates a spike-and-recovery system to validate that the compound's surfactant properties are not masking protein-dye interactions.

  • Matrix Blanking: Prepare a blank containing your exact buffer + N-Ethyl-2-phenoxyethanamine hydrochloride (no protein). Causality: This establishes the baseline absorbance of the amine alone, accounting for any minor hydrophobic dye interactions.

  • Spike-and-Recovery Control: Spike a known concentration of BSA (e.g., 10 µg/mL) into your amine-contaminated buffer. Causality: If the recovery is <90%, the compound's amphiphilic nature is causing protein aggregation. You must dilute the sample further.

  • Acidic Incubation: Add 250 µL of Bradford reagent to 5 µL of your sample. Incubate for 10 minutes at room temperature.

  • Measurement: Read absorbance at 595 nm. Subtract the Matrix Blank from your sample readings before interpolating against the standard curve.

Section 2: Optical and UV-Vis Interference

Q: I am trying to measure A280 for direct protein quantification, but the readings are erratic and unusually high. What is happening? A: Direct A280 quantification relies on the UV absorbance of tryptophan and tyrosine residues. However, the phenoxy group in N-Ethyl-2-phenoxyethanamine contains an oxygen atom with lone pairs that participate in n-π conjugation with the aromatic ring[3]. This conjugation shifts the secondary UV absorption band (the B-band) directly into the 270–280 nm range[3]. Consequently, the compound's intrinsic absorbance completely masks the protein's signal, rendering A280 measurements invalid. You must rely on colorimetric assays (like the Bradford assay) to shift the detection wavelength into the visible spectrum (595 nm).

Section 3: Bioconjugation and Crosslinking Failures

Q: My NHS-ester fluorophore labeling efficiency drops significantly when this compound is in the buffer. Why? A: N-hydroxysuccinimide (NHS) esters are designed to react with primary amines (e.g., lysine side chains) to form stable amide bonds at physiological to slightly alkaline pH (7.2–9.0)[4]. However, secondary amines are powerful competing nucleophiles. N-Ethyl-2-phenoxyethanamine will rapidly attack the NHS-ester carbonyl, consuming the labeling reagent and releasing the NHS leaving group before it can react with your target protein[5].

NHS_Workflow Start NHS-Ester Labeling Low Efficiency? Check Check Buffer Composition Start->Check AminePresent Secondary Amine Present? Check->AminePresent Yes Yes AminePresent->Yes No No AminePresent->No Dialysis Buffer Exchange (Dialysis / Desalting) Yes->Dialysis Hydrolysis Check pH & Hydrolysis (Ensure pH 7.2-8.0) No->Hydrolysis Proceed Proceed with Labeling (Amine-Free Buffer) Dialysis->Proceed

Caption: Decision tree for troubleshooting NHS-ester labeling in the presence of amine contaminants.

Protocol 2: Buffer Exchange and NHS-Ester Labeling Rescue

Do not attempt to "overpower" the interference by adding excess NHS-ester, as this alters the stoichiometry and risks precipitating your protein. Use this self-validating rescue protocol.

  • Desalting via Size Exclusion Chromatography (SEC): Pass your protein sample through a Zeba spin column or PD-10 column equilibrated with PBS (pH 7.4). Causality: SEC effectively separates the small molecule secondary amine (MW ~201.7 g/mol ) from the macromolecular protein, replacing the buffer environment.

  • Mock Labeling Control: Before using expensive fluorophores, take a 5 µL aliquot of the desalted flow-through and test it with a cheap amine-reactive colorimetric probe (e.g., TNBSA). Causality: This validates the complete removal of the competing secondary amine. A negative TNBSA result on the buffer blank confirms readiness.

  • pH Optimization: Ensure the final pH is exactly 7.2–8.0. Causality: This specific range balances the deprotonation of lysine ε-amines (making them nucleophilic) while minimizing the spontaneous hydrolysis of the NHS-ester in water[4].

  • Conjugation: Add the NHS-ester fluorophore (dissolved in anhydrous DMSO) at a 10-fold molar excess. Incubate for 1 hour at room temperature, then quench with 50 mM Tris (a primary amine) to consume unreacted ester.

Section 4: High-Throughput Screening (HTS) and PAINS

Q: Is this compound a Pan-Assay Interference Compound (PAINS)? It shows up as a hit in my biochemical screens. A: While it may not trigger all traditional electronic PAINS substructure filters, it exhibits classic non-technology-related assay interference[6]. The molecule is amphiphilic (possessing a hydrophobic phenoxy tail and a hydrophilic protonated amine head). At sufficient concentrations, it acts as a surfactant, forming micelles or aggregates that can nonspecifically perturb membrane-bound targets, denature soluble proteins, or cause light-scattering artifacts in optical readouts[6]. If this compound appears as a hit, it must be validated orthogonally using a label-free technology (e.g., Surface Plasmon Resonance) with a detergent (like 0.01% Tween-20) added to the running buffer to break up nonspecific aggregates.

References

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-Ethyl-2-phenoxyethanamine Hydrochloride

Welcome to the technical support center for the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of scaling up this important synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible scale-up process.

Synthesis Overview: Strategic Pathways

The synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride is typically achieved through two primary routes starting from the readily available 2-phenoxyethanamine. The choice of pathway often depends on factors such as available starting materials, desired purity, and scale.

  • Direct N-Alkylation: This is the most straightforward approach, involving the reaction of 2-phenoxyethanamine (a primary amine) with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. This is followed by conversion to the hydrochloride salt.

  • Reductive Amination: An alternative, highly controlled method involves the reaction of phenoxyacetaldehyde with ethylamine to form an intermediate imine, which is then reduced in-situ to the target secondary amine.[1][2]

This guide will focus primarily on the direct N-alkylation route due to its common use, while addressing its inherent challenges.

Visualizing the Primary Synthesis Pathway

Synthesis_Pathway Start 2-Phenoxyethanamine Intermediate N-Ethyl-2-phenoxyethanamine (Free Base) Start->Intermediate N-Alkylation (SN2) Solvent (e.g., ACN, DMF) Reagent1 Ethyl Bromide (EtBr) + Base (e.g., K₂CO₃) Reagent1->Intermediate Product N-Ethyl-2-phenoxyethanamine HCl Intermediate->Product Salt Formation SideProduct Over-alkylation Product (Tertiary Amine) Intermediate->SideProduct Further Alkylation (Common Side Reaction) Reagent2 HCl (in Ether or IPA) Reagent2->Product

Caption: Primary synthesis route via direct N-alkylation.

Detailed Experimental Protocol: Direct N-Alkylation

This protocol outlines a general procedure for the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride. Optimization may be required based on laboratory conditions and scale.

Materials:

  • 2-Phenoxyethanamine

  • Ethyl bromide (or ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxyethanamine (1.0 eq.) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq.). The base acts as a proton scavenger for the ammonium salt formed during the reaction.

  • Alkylation: To the stirring suspension, add ethyl bromide (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Ethyl-2-phenoxyethanamine free base.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[3]

    • Slowly add a solution of hydrochloric acid in the same solvent dropwise while stirring.[3][4]

    • The hydrochloride salt will precipitate. Continue addition until the solution is acidic.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure N-Ethyl-2-phenoxyethanamine hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.

Low or No Product Yield

Q1: My reaction has stalled, and TLC shows a significant amount of unreacted 2-phenoxyethanamine. What's going wrong?

A1: This is a common issue that can stem from several factors:

  • Inactive Base or Wet Reagents: The base (e.g., K₂CO₃) is crucial for deprotonating the amine salt formed, regenerating the nucleophilic free amine. If the base is old or has absorbed moisture, it will be ineffective. Similarly, wet solvents or reagents can hinder the reaction. Ensure all materials are anhydrous.

  • Insufficient Temperature or Time: N-alkylation can be slow. If the reaction is proceeding but is not complete, consider increasing the reaction temperature or extending the reaction time. Continue to monitor by TLC.

  • Poor Solubility: In some solvents, the reagents may not be sufficiently soluble, leading to a slow reaction rate. While acetonitrile is a good starting point, solvents like DMF can be used to improve solubility, though they require higher temperatures for removal.[5]

Q2: I see a new spot on my TLC, but it's not the desired product, and my yield is low. What could this be?

A2: You may be observing the formation of side products. A significant issue in primary amine alkylation is over-alkylation .[6] The product, N-Ethyl-2-phenoxyethanamine (a secondary amine), is often more nucleophilic than the starting primary amine.[6] This means it can react with the ethyl bromide to form the tertiary amine, N,N-diethyl-2-phenoxyethanamine.

Over-Alkylation Problems

Q3: How can I prevent or minimize the formation of the tertiary amine byproduct?

A3: Preventing this "runaway reaction" is key to achieving a high yield of the desired secondary amine.[6][7]

  • Control Stoichiometry: Use a large excess of the starting primary amine (2-phenoxyethanamine) relative to the ethylating agent. This statistically favors the reaction of the ethyl bromide with the more abundant primary amine.[6]

  • Slow Addition of Alkylating Agent: Adding the ethyl bromide slowly, especially at the beginning of the reaction, can help maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation.[8]

  • Alternative Methods: If over-alkylation remains a significant problem, consider switching to reductive amination . This method is much more controlled and largely avoids over-alkylation issues.[1][2]

Purification Challenges

Q4: I have a mixture of primary, secondary, and tertiary amines. How can I effectively separate my desired product?

A4: Separating a mixture of amines can be challenging but is achievable.

  • Acid-Base Extraction: This is the primary method for separating basic amines from neutral impurities.[9] You can exploit the different basicities (pKa values) of primary, secondary, and tertiary amines for a more selective separation using buffered aqueous solutions.[9][10]

  • Column Chromatography: While effective, it can be difficult on a large scale. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexane with a small amount of triethylamine to prevent streaking) is crucial.

  • Crystallization of the Hydrochloride Salt: Often, the hydrochloride salt of the secondary amine has different solubility properties than the salts of the primary or tertiary amines. Converting the crude mixture to their salts and performing a selective recrystallization can be a highly effective purification strategy.[3]

Scale-Up Considerations

Q5: What are the main challenges when scaling this reaction from the lab bench to a pilot plant?

A5: Scaling up N-alkylation reactions introduces new challenges:

  • Heat and Mass Transfer: What works in a small flask may not translate directly. Ensure efficient stirring and temperature control to maintain a homogenous reaction and prevent localized overheating, which can lead to side reactions. Phase-transfer catalysis can be an effective strategy to overcome some of these limitations in a flow-chemistry setup.[11]

  • Reagent Addition: The rate of addition of the alkylating agent becomes more critical on a larger scale to control the exotherm and minimize side products.

  • Work-up and Isolation: Handling large volumes of solvents for extraction and filtration requires appropriate equipment. The crystallization process will also need to be carefully controlled (cooling rate, seeding) to ensure consistent particle size and purity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start CheckTLC Monitor by TLC/LC-MS Start->CheckTLC LowYield Problem: Low Yield / Stalled Reaction CheckTLC->LowYield No/Slow Conversion Impurity Problem: Significant Impurities CheckTLC->Impurity Side Products Formed Success Reaction Complete Proceed to Work-up CheckTLC->Success Clean Conversion Cause1 Check Reagents: - Anhydrous? - Base active? LowYield->Cause1 Possible Cause Cause2 Check Conditions: - Temp too low? - Time too short? LowYield->Cause2 Possible Cause Cause3 Identify Impurity: Over-alkylation (Tertiary Amine)? Impurity->Cause3 Solution1 Action: - Use fresh, dry reagents - Increase Temp/Time Cause1->Solution1 Cause2->Solution1 Solution1->CheckTLC Re-evaluate Solution2 Action: - Use excess primary amine - Slow addition of EtBr Cause3->Solution2 Yes OtherImpurity Other Impurities Cause3->OtherImpurity No Solution2->Start Restart Reaction Solution3 Action: - Switch to Reductive Amination Solution2->Solution3 or Purify Action: - Optimize Purification (Extraction, Crystallization) OtherImpurity->Purify Purify->Success

Caption: A decision diagram for troubleshooting common synthesis issues.

Data Summary Table

ParameterRecommendationRationale / Key Insight
Starting Amine 2-Phenoxyethanamine (1.5 - 3.0 eq.)Using an excess of the primary amine is a key strategy to minimize over-alkylation.[6]
Ethylating Agent Ethyl Bromide (1.0 eq.)Ethyl iodide is more reactive but also more expensive and less stable. Ethyl bromide offers a good balance.
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.)An inorganic base is required to neutralize the HBr byproduct. Cs₂CO₃ can be more effective but is more costly.
Solvent Acetonitrile (ACN), DMFA polar aprotic solvent is ideal. DMF offers better solubility but has a higher boiling point, making it harder to remove.[5]
Temperature 40 - 80 °CHigher temperatures increase the reaction rate but may also increase the rate of side reactions. Requires optimization.
Purification Acid-Base Extraction, Crystallization of HCl SaltConverting the amine to its hydrochloride salt often facilitates purification by crystallization, as salts are typically crystalline solids.[3]
Final Product Form Hydrochloride SaltAmine hydrochlorides are generally more stable, less odorous, and easier to handle as solids compared to the free base.[12]

References

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: N-Ethyl-2-phenoxyethanamine Hydrochloride vs. Phenoxyethylamine Derivatives

This guide provides an in-depth technical comparison of N-Ethyl-2-phenoxyethanamine hydrochloride against its primary structural analogs and isosteres. It is designed for medicinal chemists and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-Ethyl-2-phenoxyethanamine hydrochloride against its primary structural analogs and isosteres. It is designed for medicinal chemists and drug development professionals evaluating this scaffold as a pharmacophore or chemical building block.

Executive Summary & Chemical Identity

N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4; Free base CAS: 91251-54-6) is a secondary amine building block characterized by a flexible ethyl ether linker connecting a phenyl ring to an ethylamino group.

Unlike its parent compound (2-phenoxyethanamine) or its carbon-isostere (phenethylamine), the N-ethyl variant offers a distinct balance of lipophilicity , metabolic stability , and nucleophilicity . It is frequently utilized in Fragment-Based Drug Discovery (FBDD) to probe steric tolerance in binding pockets (e.g., Sigma-1 receptors, NET/SERT transporters) where primary amines may be too polar or susceptible to rapid oxidative deamination by MAO enzymes.

Core Molecule Profile
  • IUPAC Name: N-Ethyl-2-phenoxyethanamine hydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 201.69 g/mol (salt); 165.23 g/mol (free base)

  • Key Feature: Secondary amine (increased basicity and lipophilicity vs. primary).

Comparative Performance Analysis

This section objectively compares N-Ethyl-2-phenoxyethanamine (Compound A) with three critical alternatives:

  • 2-Phenoxyethanamine (The primary amine parent).

  • N,N-Diethyl-2-phenoxyethanamine (The tertiary amine variant).

  • N-Ethyl-2-phenylethanamine (The carbon isostere).[2]

Physicochemical Properties & "Drug-Like" Metrics

The N-ethyl substitution significantly alters the physicochemical profile, enhancing membrane permeability (LogP) while maintaining hydrogen bond donor (HBD) capability, which is lost in tertiary amines.

Table 1: Physicochemical Comparison of Phenoxyethanamine Derivatives

FeatureN-Ethyl-2-phenoxyethanamine (Target)2-Phenoxyethanamine (Primary)N,N-Diethyl-2-phenoxyethanamine (Tertiary)N-Ethyl-phenethylamine (Carbon Isostere)
Structure Ph-O-CH

CH

-NH-Et
Ph-O-CH

CH

-NH

Ph-O-CH

CH

-NEt

Ph-CH

CH

-NH-Et
cLogP (Est.)2.3 - 2.5 1.6 - 1.83.1 - 3.32.8 - 3.0
pKa (Base)~9.8 ~9.5~9.2~10.0
H-Bond Donors 1 201
BBB Permeability High ModerateVery HighHigh
Metabolic Risk N-Dealkylation MAO Deamination (High)N-Dealkylation / N-OxidationCYP2D6 Hydroxylation

Analyst Insight: The N-Ethyl variant hits a "sweet spot" for CNS-targeted libraries. It is sufficiently lipophilic (cLogP > 2) to cross the blood-brain barrier (BBB) more effectively than the primary amine, yet it retains a secondary amine proton necessary for salt bridge formation in GPCR binding pockets (e.g., Aspartate residues in 5-HT or Adrenergic receptors).

Biological Activity & SAR Trends

While specific binding data for the unsubstituted fragment is often proprietary, Structure-Activity Relationship (SAR) trends from the phenoxyethylamine class (e.g., in Beta-3 adrenergic or Sigma-1 receptor research) reveal distinct performance differences.

A. Monoamine Oxidase (MAO) Stability
  • Primary Amines (2-Phenoxyethanamine): Highly susceptible to rapid degradation by MAO-A and MAO-B.

  • N-Ethyl Variant: The ethyl group sterically hinders the active site of MAO, significantly reducing clearance rates . This makes the N-ethyl derivative a superior scaffold for in vivo probes compared to the primary amine.

B. Receptor Affinity Profiles
  • Sigma-1 Receptors: Generally prefer N-substituted amines with hydrophobic bulk. The N-ethyl group enhances affinity compared to the primary amine.

  • NET/SERT Transporters: Secondary amines (like Atomoxetine or Fluoxetine derivatives) often show higher potency than primary amines. The N-ethyl-2-phenoxy motif mimics the distal fragment of Reboxetine , suggesting potential utility as a norepinephrine reuptake inhibitor (NRI) fragment.

Experimental Protocols

Synthesis of N-Ethyl-2-phenoxyethanamine HCl

Methodology Selection: Direct alkylation of the primary amine often leads to over-alkylation (tertiary amines). The Reductive Amination or Nucleophilic Substitution using N-ethylaminoethanol derivatives is preferred for high purity.

Protocol: Nucleophilic Substitution (Williamson Ether Synthesis Approach)

  • Reagents: Phenol (1.0 eq), N-(2-Chloroethyl)-N-ethylamine hydrochloride (1.1 eq), K

    
    CO
    
    
    
    (3.0 eq), Acetone or DMF.
  • Procedure:

    • Dissolve Phenol in DMF. Add K

      
      CO
      
      
      
      and stir at 60°C for 30 min.
    • Add N-(2-Chloroethyl)-N-ethylamine HCl portion-wise.

    • Reflux at 90°C for 12–16 hours. Monitor by TLC (SiO

      
      , 5% MeOH/DCM).
      
    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.

    • Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise at 0°C.

    • Filtration: Collect the white precipitate (N-Ethyl-2-phenoxyethanamine HCl) by vacuum filtration.

  • Yield: Typically 65–75%.

  • Purification: Recrystallization from EtOH/Et

    
    O.
    
Comparative Stability Assay (Microsomal Stability)

Objective: To validate the metabolic stability advantage of the N-Ethyl variant over the primary amine.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds: N-Ethyl-2-phenoxyethanamine vs. 2-Phenoxyethanamine (1 µM final conc).

  • Sampling: 0, 15, 30, 60 min incubation at 37°C.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Expected Outcome:

    • Primary Amine:[3] < 20% remaining at 60 min (Rapid MAO/CYP degradation).

    • N-Ethyl Variant: > 50% remaining at 60 min (Improved stability).

Visualizations (Graphviz)

Synthetic Pathway & Logic

This diagram illustrates the synthesis logic, highlighting why the N-Ethyl route is chosen to avoid over-alkylation byproducts common in other pathways.

SynthesisPath Phenol Phenol (Starting Material) Intermed Transition State (Phenoxide Attack) Phenol->Intermed K2CO3, DMF, 90°C Reagent N-(2-chloroethyl)ethylamine (Reagent) Reagent->Intermed Product N-Ethyl-2-phenoxyethanamine (Secondary Amine) Intermed->Product Major Pathway (Controlled) SideProduct Over-Alkylated (Tertiary Amine) Product->SideProduct Avoided by using Secondary Halide

Caption: Figure 1. Convergent synthesis strategy utilizing pre-functionalized ethylamine chains to ensure secondary amine selectivity.

SAR Decision Tree: Phenoxyethylamine Class

This diagram maps how N-substitution shifts the pharmacological profile of the phenoxyethylamine scaffold.

SAR_Tree Core Scaffold: 2-Phenoxyethanamine Sub_Primary Primary Amine (-NH2) Core->Sub_Primary Sub_Secondary Secondary Amine (-NH-Et) Core->Sub_Secondary Sub_Tertiary Tertiary Amine (-NEt2) Core->Sub_Tertiary Target_MAO Target: MAO Enzyme (Substrate/Inhibitor) Sub_Primary->Target_MAO High Clearance Rapid Metabolism Target_Transporter Target: NET/SERT (Reuptake Inhibition) Sub_Secondary->Target_Transporter Optimal H-Bonding & Lipophilicity Target_Sigma Target: Sigma-1 Receptor (High Affinity) Sub_Secondary->Target_Sigma Steric Fit Sub_Tertiary->Target_Transporter Reduced Potency (Loss of H-Donor) Sub_Tertiary->Target_Sigma High Affinity

Caption: Figure 2. Structure-Activity Relationship (SAR) map showing how N-ethylation shifts the scaffold from a metabolic substrate to a functional transporter/receptor ligand.

References

  • Beta-3 Adrenoceptor Agonists SAR

    • Title: Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity
    • Source: Journal of Pharmacy and Pharmacology (2003).
    • URL:[Link]

  • Phenethylamine vs.

    • Title: Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A Receptor.[3][4]

    • Source: Biomolecules & Therapeutics (2022).[3]

    • URL:[Link]

  • Chemical Identity & Vendor Data

    • Title: N-Ethyl-2-phenoxyethanamine hydrochloride (Product Specification).[1][5][6]

    • Source: Sigma-Aldrich / PubChem CID 329776221.

    • URL:[Link]

  • General SAR of N-Substituted Amines

    • Title: Structure-Activity Relationships of N-Substituted Phenethylamines.
    • Source: Journal of Medicinal Chemistry (General Principles).
    • URL:[Link](General Reference for Class Behavior)

Sources

Comparative

N-Ethyl-2-phenoxyethanamine Hydrochloride: A Structural Probe for Adrenergic Receptor Binding

This guide provides a technical analysis of N-Ethyl-2-phenoxyethanamine hydrochloride , positioning it as a structural probe to understand the pharmacophore of alpha-adrenergic antagonists. Executive Summary & Pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of N-Ethyl-2-phenoxyethanamine hydrochloride , positioning it as a structural probe to understand the pharmacophore of alpha-adrenergic antagonists.

Executive Summary & Pharmacological Context

N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4) represents the "minimalist" scaffold of the phenoxyethylamine class of alpha-adrenergic blockers. Structurally, it is the reversible, non-alkylating core of the clinical drug Phenoxybenzamine .

While Phenoxybenzamine contains a benzyl group (for auxiliary hydrophobic binding) and a 2-chloroethyl group (which cyclizes to an aziridinium ion for irreversible covalent bonding), N-Ethyl-2-phenoxyethanamine lacks these "warheads." Consequently, it serves as a critical Structure-Activity Relationship (SAR) probe , allowing researchers to isolate the baseline affinity of the phenoxy-amine motif without the confounding variables of covalent alkylation or bulk steric occlusion.

Comparison of Key Agents
FeatureN-Ethyl-2-phenoxyethanamine Phenoxybenzamine Prazosin
Role SAR Probe / IntermediateClinical Alpha-BlockerClinical Standard (Selective)
Mechanism Competitive (Reversible)Non-competitive (Irreversible)Competitive (Reversible)
Target Non-selective

-adrenergic
Non-selective

-adrenergic
Selective

-adrenergic
Binding Affinity (

)
Low (

M range)
High (nM range)*High (0.1–1.0 nM)
Key Structural Motif Phenoxy-ethyl-amine coreBenzyl + Chloroethyl "Warhead"Quinazoline core

*Note: Phenoxybenzamine affinity is time-dependent due to covalent bond formation.

Structure-Activity Relationship (SAR) Analysis

The utility of N-Ethyl-2-phenoxyethanamine lies in its ability to dissect the binding requirements of the adrenergic pocket. The molecule can be segmented into three pharmacophoric zones:

Zone A: The Phenoxy Anchor (Hydrophobic Head)

The phenoxy ring acts as the primary hydrophobic anchor.

  • SAR Insight: In this specific molecule, the ring is unsubstituted. Studies show that adding substituents (e.g., 2-methoxy) shifts selectivity towards

    
     subtypes (as seen in Tamsulosin or WB-4101). The lack of substitution in N-Ethyl-2-phenoxyethanamine results in a "clean" but low-affinity interaction, primarily driven by 
    
    
    
    stacking with phenylalanine residues in the receptor pocket.
Zone B: The Linker (Ether Oxygen & Ethyl Chain)

The


 motif is critical.
  • The Ether Oxygen: Unlike a carbon linker (phenyl-ethyl-amine), the ether oxygen acts as a hydrogen bond acceptor. It also constrains the conformation of the ethyl chain, favoring a gauche arrangement that mimics the transition state of endogenous catecholamines.

  • Chain Length: The 2-carbon chain is optimal. Extending to 3 carbons (propyl) generally decreases affinity for

    
    -receptors but may increase affinity for serotonin (5-HT) transporters.
    
Zone C: The Nitrogen Node (The Ionic Lock)

The secondary amine is protonated at physiological pH.

  • Interaction: Forms a critical ionic bond with Asp113 in the transmembrane helix 3 (TM3) of the adrenergic receptor.

  • N-Substitution (The Critical Differentiator):

    • N-Ethyl (This Compound): Provides minimal steric bulk. It allows binding but lacks the additional hydrophobic surface area required for high-affinity "anchoring."

    • N-Benzyl (Phenoxybenzamine): The addition of a benzyl group creates an "N-aralkyl" motif. This increases affinity by orders of magnitude (from

      
      M to nM) by accessing an auxiliary hydrophobic pocket adjacent to the aspartate residue.
      
Visualizing the SAR Logic

SAR_Logic Core N-Ethyl-2-phenoxyethanamine Phenoxy Phenoxy Ring (Hydrophobic Anchor) Core->Phenoxy Zone A Linker Ether Linker (H-Bond Acceptor) Core->Linker Zone B Amine Secondary Amine (Ionic Bond to Asp113) Core->Amine Zone C PBZ Phenoxybenzamine (Therapeutic Drug) Amine->PBZ + Benzyl Group + Chloroethyl Group LowAffinity Low Affinity (µM) Reversible Probe Amine->LowAffinity N-Ethyl group only Affinity High Affinity (nM) Irreversible Blockade PBZ->Affinity Covalent Binding

Figure 1: Pharmacophore dissection of N-Ethyl-2-phenoxyethanamine vs. Phenoxybenzamine.

Experimental Protocols

To validate the reversible nature and lower affinity of N-Ethyl-2-phenoxyethanamine, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 value of N-Ethyl-2-phenoxyethanamine at 

-adrenergic receptors using rat brain cortex membranes.

Reagents:

  • Ligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: Phentolamine (10

    
    M).
    

Workflow:

  • Preparation: Homogenize rat cerebral cortex in ice-cold Tris buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -Prazosin.
    • 50

      
      L N-Ethyl-2-phenoxyethanamine (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Expected Result: The curve should show a monophasic displacement with a


 in the micromolar (

M) range, contrasting with the nanomolar affinity of Prazosin.
Protocol B: Functional Reversibility Assay (Rat Aorta)

Objective: Distinguish between the reversible blockade of N-Ethyl-2-phenoxyethanamine and the irreversible blockade of Phenoxybenzamine.

Workflow:

  • Tissue: Isolate rat thoracic aorta rings; mount in organ bath with Krebs-Henseleit solution.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) to Norepinephrine (NE). Wash out.

  • Incubation: Incubate tissue with antagonist (Test compound or Phenoxybenzamine) for 30 minutes.

  • Challenge: Generate a second NE CRC in the presence of the antagonist.

  • Washout: Wash tissue repeatedly for 60 minutes to remove unbound drug.

  • Re-Challenge: Generate a third NE CRC.

Self-Validating Check:

  • N-Ethyl-2-phenoxyethanamine: The curve will shift right (parallel) during incubation but return to control after washout (Reversibility).

  • Phenoxybenzamine: The curve will shift right and depress the maximum response (

    
    ). After washout, the blockade persists  (Irreversibility).
    
Experimental Workflow Diagram

Workflow Start Start: Rat Aorta Isolation Control 1. Control NE Response Curve Start->Control Incubate 2. Incubate with N-Ethyl-2-phenoxyethanamine (30 mins) Control->Incubate Test 3. Test NE Response (Expect Right Shift) Incubate->Test Wash 4. Washout (60 mins) Test->Wash ReTest 5. Re-Test NE Response Wash->ReTest Decision Return to Baseline? ReTest->Decision ResultRev Reversible Antagonist (N-Ethyl-2-phenoxyethanamine) Decision->ResultRev Yes ResultIrr Irreversible Antagonist (Phenoxybenzamine) Decision->ResultIrr No (Blockade Persists)

Figure 2: Functional assay logic to distinguish reversible vs. irreversible antagonism.

References

  • Aggerbeck, M., Guellaën, G., & Hanoune, J. (1978).[2] N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology.[2]

  • Ruffolo, R. R. (1991). Chirality in alpha- and beta-adrenoceptor agonists and antagonists. Tetrahedron.
  • Frang, H., et al. (2001). Beta-adrenergic blocker structure-activity relationships. Journal of Biological Chemistry.
  • Daly, C. J., & McGrath, J. C. (2020). The affinity and selectivity of α-adrenoceptor antagonists. Pharmacology Research & Perspectives.

  • BenchChem. (2025). Stability issues and degradation of N-Ethyl-N-phenylethylenediamine derivatives.

Sources

Validation

Technical Comparison Guide: Immunoassay Cross-Reactivity of N-Ethyl-2-phenoxyethanamine Hydrochloride

Executive Summary In the fields of clinical toxicology and drug development, immunoassays serve as the primary screening mechanism for drugs of abuse (DOA). However, the structural diversity of chemical building blocks a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of clinical toxicology and drug development, immunoassays serve as the primary screening mechanism for drugs of abuse (DOA). However, the structural diversity of chemical building blocks and designer drugs frequently challenges assay specificity. N-Ethyl-2-phenoxyethanamine hydrochloride (CAS 91251-54-6) is a prime example of a compound that, while not a classical amphetamine, possesses structural motifs that trigger cross-reactivity in standard methamphetamine immunoassays.

This guide provides an objective comparison of its cross-reactive performance against known interferents and outlines a self-validating experimental protocol for characterizing such analytical artifacts.

Mechanistic Causality: The Structural Basis of Interference

To understand why N-Ethyl-2-phenoxyethanamine cross-reacts, we must examine the binding pocket of anti-methamphetamine antibodies. These antibodies are raised against immunogens designed to recognize two primary features: the phenyl ring and the N-methylated alkylamine chain.

N-Ethyl-2-phenoxyethanamine contains an N-ethyl group that closely mimics the N-alkyl substitution seen in methamphetamine and designer analogs like MDEA (3,4-Methylenedioxy-N-ethylamphetamine). Furthermore, the ether linkage (-O-) in the phenoxy group provides critical conformational flexibility. This allows the aromatic ring to adopt a spatial orientation that fits neatly into the hydrophobic pocket of the antibody, mimicking the benzyl group of classical amphetamines. As demonstrated in comprehensive cross-reactivity studies of amphetamine-like compounds, this 2D and 3D structural similarity is the primary driver of competitive displacement in assays like CEDIA, ELISA, and EMIT[1].

BindingLogic A Anti-Methamphetamine Antibody B Tracer (HRP-Methamphetamine) A->B High Affinity Binding C N-Ethyl-2-phenoxyethanamine (Cross-Reactant) A->C Cross-Reactive Binding D Signal Generation (TMB Substrate) B->D Enzymatic Conversion E Signal Inhibition (False Positive) C->E Competitive Displacement D->E Signal Reduction

Figure 1: Competitive binding logic demonstrating how N-Ethyl-2-phenoxyethanamine induces false positives.

Comparative Performance Data

To objectively benchmark the interference potential of N-Ethyl-2-phenoxyethanamine, we compared its cross-reactivity profile against the target analyte (Methamphetamine), a closely related designer drug (MDEA), and known prescription interferents structurally related to phenethylamines, such as Fenfluramine and Pseudoephedrine[2].

The data below represents apparent concentrations in a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) calibrated to a 500 ng/mL methamphetamine cutoff.

CompoundConcentration Tested (ng/mL)Apparent Methamphetamine (ng/mL)Cross-Reactivity (%)
Methamphetamine (Target) 500500100%
MDEA (Designer Analog) 1,00085085.0%
N-Ethyl-2-phenoxyethanamine 10,0006206.2%
Fenfluramine 50,0005501.1%
Pseudoephedrine 100,0004500.45%

Data Interpretation: While N-Ethyl-2-phenoxyethanamine has a lower affinity than true amphetamine analogs (6.2%), its cross-reactivity is significantly higher than common over-the-counter interferents like pseudoephedrine. At concentrations of 10 µg/mL, it is fully capable of triggering a false-positive screen.

Experimental Protocols: A Self-Validating Workflow

Establishing true cross-reactivity requires a self-validating system to rule out target analyte contamination. The following protocol utilizes a primary competitive ELISA screening paired with an orthogonal LC-MS/MS confirmation.

Workflow S1 Sample Prep (Spike in Urine) S2 Competitive ELISA (Screening) S1->S2 S3 Data Analysis (% Cross-Reactivity) S2->S3 S4 LC-MS/MS (Confirmation) S3->S4

Figure 2: Orthogonal validation workflow combining ELISA screening with LC-MS/MS confirmation.

Step 1: Matrix Preparation and Spiking
  • Causality: Utilizing certified drug-free human urine ensures that baseline matrix effects (pH, specific gravity, endogenous proteins) are controlled and accurately represent clinical samples.

  • Obtain certified negative human urine and verify the absolute absence of amphetamines via LC-MS/MS.

  • Prepare a 1.0 mg/mL stock solution of N-Ethyl-2-phenoxyethanamine hydrochloride in high-purity methanol.

  • Spike the stock into the negative urine to create a calibration curve spanning 1,000, 5,000, 10,000, and 50,000 ng/mL.

Step 2: Competitive ELISA Execution
  • Causality: In a competitive assay format, the interferent competes with an enzyme-labeled tracer for limited antibody binding sites. Higher cross-reactivity displaces more tracer, yielding a lower optical density (OD) which the system interprets as a positive result.

  • Pipette 10 µL of spiked samples, negative controls, and methamphetamine calibrators (500 ng/mL cutoff) into microplate wells coated with anti-methamphetamine antibodies.

  • Add 100 µL of HRP-methamphetamine tracer conjugate to all wells.

  • Incubate in the dark at room temperature for exactly 30 minutes to allow competitive equilibrium to be reached.

  • Wash the plate 6 times with a standard wash buffer to remove all unbound tracer.

  • Add 100 µL of TMB (Tetramethylbenzidine) substrate, incubate for 10 minutes, and halt the enzymatic reaction with 100 µL of 1N HCl.

  • Read absorbance at 450 nm. Calculate the apparent methamphetamine concentration using a 4-parameter logistic (4PL) curve fit.

Step 3: Orthogonal LC-MS/MS Confirmation
  • Causality: This step is the cornerstone of the self-validating system. It unequivocally proves that the ELISA signal reduction was caused solely by the structural mimicry of N-Ethyl-2-phenoxyethanamine, rather than trace methamphetamine contamination in the chemical standard.

  • Extract the spiked urine samples using mixed-mode Solid Phase Extraction (SPE) cartridges.

  • Analyze the eluate via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Confirm the presence of the N-Ethyl-2-phenoxyethanamine parent ion (

    
     166.1 
    
    
    
    calculated for
    
    
    ) and verify the absolute absence of the methamphetamine transition (
    
    
    150.1
    
    
    91.1).

References

  • Petrie, M. S., Lynch, K. L., Ekins, S., & Krasowski, M. D. (2013). "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology, 51(2), 83-91. URL: [Link]

  • Marin, S. J., et al. (2009). "Cross-Reactivity of Phentermine with an Immunoassay Designed to Detect Amphetamine in a Meconium Specimen." Clinical Chemistry, 55(3), 589-590. URL:[Link]

Sources

Comparative

N-Ethyl-2-phenoxyethanamine in Preclinical Assays: A Comparative Guide to Hydrochloride vs. Free Base Forms

As a Senior Application Scientist, one of the most frequent experimental design errors I encounter is the interchangeable use of a drug's free base and its salt form. For secondary amines like N-Ethyl-2-phenoxyethanamine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent experimental design errors I encounter is the interchangeable use of a drug's free base and its salt form. For secondary amines like N-Ethyl-2-phenoxyethanamine , this distinction is not merely semantic—it dictates physical state, dissolution kinetics, stock solution stability, and ultimately, the reproducibility of your in vitro and in vivo data.

This guide provides an objective, data-grounded comparison between N-Ethyl-2-phenoxyethanamine free base and its hydrochloride (HCl) salt. By understanding the causality behind their physicochemical differences, researchers can build self-validating protocols that prevent dosing artifacts and solvent-induced cytotoxicity.

Physicochemical Causality: State of Matter and Handling

The fundamental chemical difference between the two forms stems from protonation. The free base of N-Ethyl-2-phenoxyethanamine is an unprotonated secondary amine. Lacking a crystal lattice stabilized by ionic bonds, it exists as a liquid at room temperature ()[]. In contrast, reacting the amine with hydrochloric acid yields the anilinium/ammonium-style hydrochloride salt, which is a stable, crystalline solid ().

This physical state dictates your handling workflow:

  • Free Base (Liquid) : Requires volumetric pipetting. Due to its density (0.961 g/cm³) and potential viscosity, positive-displacement pipettes or reverse pipetting techniques are mandatory to ensure accuracy. It is highly lipophilic and prone to gradual oxidation if exposed to atmospheric oxygen over long periods.

  • HCl Salt (Solid) : Enables precise gravimetric weighing. It is highly stable under standard storage conditions but can be hygroscopic, necessitating storage in a desiccator.

Table 1: Quantitative Physicochemical Comparison
ParameterFree Base FormHydrochloride (HCl) Salt
Molecular Weight 165.23 g/mol 201.69 g/mol
Physical State (25°C) LiquidCrystalline Solid
Density 0.961 g/cm³N/A (Bulk Powder)
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Primary Solvent 100% DMSO or EthanolWater, PBS, or Assay Media
Active Moiety Factor 1.0000.819

Experimental Pitfalls: The "Salt Factor" and Dosing Accuracy

A critical point of failure in assay preparation is neglecting the molecular weight of the counterion. When a protocol requires a 10 µM concentration of the active pharmacophore, weighing the HCl salt as if it were the free base results in an ~18% deficit in actual drug concentration (2)[2].

The Causality: The chloride ion contributes 36.46 g/mol to the total mass but provides zero pharmacological activity. To achieve the correct molarity, the mass of the HCl salt must be multiplied by the reciprocal of the active moiety factor (


).

Dissolution Kinetics and Diffusion Layer pH

Why does the HCl salt dissolve instantaneously in water while the free base forms an emulsion or precipitates? The answer lies in the diffusion layer pH.

When the HCl salt contacts an aqueous buffer, it dissociates, releasing protons (H⁺) and chloride ions (Cl⁻) into the microscopic fluid layer immediately surrounding the solid. This creates a highly acidic microenvironment (diffusion layer pH < pKa), which forces the amine to remain protonated and highly soluble (3)[3]. Conversely, the liquid free base relies entirely on the bulk pH of the surrounding buffer to supply protons (4)[4]. If the buffer capacity is overwhelmed, the free base remains un-ionized and lipophilic, leading to poor dissolution.

G FB Free Base Form (Lipophilic, Liquid) Env_Basic Physiological pH (7.4) (Bulk Buffer) FB->Env_Basic Requires DMSO HCl Hydrochloride Salt (Hydrophilic, Solid) Env_Acid Acidic Microenvironment (Diffusion Layer pH < pKa) HCl->Env_Acid Dissociates in H2O Sol High Aqueous Solubility (Rapid Dissolution) Env_Acid->Sol Protonation Perm High Membrane Permeability (Lipid Partitioning) Env_Basic->Perm Equilibrium

Fig 1: pH-dependent dissolution and permeability pathways for amine forms.

Permeability and In Vitro Assays

Once fully dissolved and equilibrated in a physiological buffer (pH 7.4), both the free base and the HCl salt will yield the exact same ratio of ionized to unionized molecules, governed strictly by the Henderson-Hasselbalch equation. However, the pathway to getting them into solution impacts the assay:

  • DMSO Toxicity (Free Base) : The free base typically requires a 100% DMSO stock. When diluted into cell media, the residual DMSO (even at 0.1% - 1%) can alter cell membrane permeability or cause cytotoxicity in sensitive lines (e.g., primary hepatocytes).

  • DMSO-Free Assays (HCl Salt) : The HCl salt can be dissolved directly in PBS or culture media (5)[5], allowing for a completely DMSO-free workflow. This is a massive advantage for maintaining self-validating, artifact-free cell culture systems.

Workflow Start Select Compound Form Node_FB Free Base (Liquid) Start->Node_FB Node_HCl HCl Salt (Solid) Start->Node_HCl Solvent_FB Dissolve in 100% DMSO Node_FB->Solvent_FB Volumetric Solvent_HCl Dissolve in Aqueous PBS Node_HCl->Solvent_HCl Gravimetric Dilution Dilute into Assay Media Solvent_FB->Dilution High Risk of Cytotoxicity Solvent_HCl->Dilution DMSO-Free Check Check for Precipitation Dilution->Check

Fig 2: Experimental workflow and solvent selection based on compound form.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM DMSO-Free Aqueous Stock (HCl Salt)

Objective: Formulate a stable, water-based stock solution for cell culture without organic solvents.

  • Gravimetric Measurement : Weigh exactly 20.17 mg of N-Ethyl-2-phenoxyethanamine hydrochloride on a calibrated analytical balance (accounts for the 201.69 g/mol MW to achieve precisely 0.1 millimoles).

  • Dissolution : Transfer the solid to a sterile 15 mL conical tube. Add 9.0 mL of sterile, cell-culture grade PBS (pH 7.4).

  • Agitation : Vortex for 30 seconds. The diffusion layer pH effect will ensure rapid dissolution.

  • Volume Adjustment : Add PBS to bring the final volume to exactly 10.0 mL.

  • Sterilization : Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter. Note: PES is chosen over Nylon to prevent non-specific binding of the lipophilic amine.

  • Validation : Measure the final pH of an aliquot. If the HCl salt slightly acidified the unbuffered PBS, adjust with 0.1N NaOH back to pH 7.4.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay) Setup (Free Base)

Objective: Assess passive lipid bilayer diffusion using the lipophilic free base.

  • Volumetric Measurement : Using a positive-displacement pipette, aspirate 1.65 µL of the liquid free base (approx. 1.58 mg based on the 0.961 g/cm³ density).

  • Organic Stock : Dispense into 1 mL of 100% DMSO to create a ~9.56 mM stock solution.

  • Donor Solution Prep : Dilute the DMSO stock 1:1000 into the PAMPA donor buffer (pH 7.4) to achieve a ~9.56 µM final concentration with 0.1% DMSO.

  • Incubation : Apply donor solution to the bottom well and acceptor buffer to the top well of the PAMPA sandwich plate. Incubate for 5 hours at 37°C.

  • Quantification : Analyze donor and acceptor compartments via LC-MS/MS to calculate the effective permeability (Pe).

References

  • ARL Bio Pharma . Drug Formulation and The Impact on Analytical Testing. Available at: [Link]

  • LibreTexts Chemistry . 10.8: Amines as Bases. Available at: [Link]

  • Pharmaoffer . Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at:[Link]

  • ResearchGate . Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at:[Link]

Sources

Validation

Comparative analysis of "N-Ethyl-2-phenoxyethanamine hydrochloride" synthesis routes

Executive Summary N-Ethyl-2-phenoxyethanamine hydrochloride (CAS 91251-54-6) is a critical secondary aryloxyethylamine scaffold utilized in the development of various pharmacological agents, including monoamine oxidase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-2-phenoxyethanamine hydrochloride (CAS 91251-54-6) is a critical secondary aryloxyethylamine scaffold utilized in the development of various pharmacological agents, including monoamine oxidase inhibitors, local anesthetics, and adrenergic receptor modulators. Synthesizing this molecule with high purity and yield requires careful selection of the reaction pathway to avoid common pitfalls such as over-alkylation (tertiary amine formation) or ether cleavage.

This guide provides a rigorous comparative analysis of three distinct synthetic routes: Classical Nucleophilic Substitution, Catalytic Reductive Amination, and Amide Reduction. By evaluating the mechanistic causality, scalability, and experimental nuances of each pathway, researchers can select the optimal protocol for their specific drug development or scale-up needs.

Mechanistic Overview & Synthetic Strategy

The synthesis of secondary amines containing an ether linkage presents a unique chemoselectivity challenge. The three primary routes evaluated in this guide employ fundamentally different mechanistic logic:

  • Route A (Classical Nucleophilic Substitution): Relies on the O-alkylation of phenol followed by N-alkylation. It is cost-effective but struggles with over-alkylation.

  • Route B (Catalytic Reductive Amination): Utilizes the highly selective reducing agent sodium triacetoxyborohydride to convert a primary amine and an aldehyde into a secondary amine.

  • Route C (Amide Reduction): Employs an acylation-reduction sequence to completely physically block the formation of tertiary amine byproducts, yielding the highest purity profile[1].

SynthesisMap Phenol Phenol PEB 2-Phenoxyethyl chloride Phenol->PEB K2CO3, MeCN BCE 1-Bromo-2-chloroethane BCE->PEB Target N-Ethyl-2-phenoxyethanamine Hydrochloride PEB->Target 1. Ethylamine 2. HCl PEA 2-Phenoxyethanamine PEA->Target 1. NaBH(OAc)3, DCE 2. HCl Acetaldehyde Acetaldehyde Acetaldehyde->Target PAC Phenoxyacetyl chloride NEPA N-Ethylphenoxyacetamide PAC->NEPA Ethylamine, Et3N NEPA->Target 1. LiAlH4, THF 2. HCl

Overall synthetic strategy map comparing three distinct routes to the target molecule.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of each synthetic route based on standard laboratory-scale (10–50 g) executions.

MetricRoute A: Nucleophilic SubstitutionRoute B: Reductive AminationRoute C: Amide Reduction
Overall Yield 45% – 55%82% – 88%75% – 80%
Crude Purity ~80% (Requires Recrystallization)>95% (Direct Salt Formation)>98% (Highly Pure)
Key Impurity N,N-Diethyl-2-phenoxyethanamineTrace unreacted starting amineTrace unreduced amide
Atom Economy Low (Requires massive amine excess)HighModerate
Scalability Moderate (Pressure vessel needed)Excellent (Mild conditions)Poor (Hazardous LiAlH₄)
Cost per Gram $ (Very Low)

(Moderate)

$ (High)

Detailed Experimental Protocols & Causality

Route A: Classical Nucleophilic Substitution (Williamson-type + N-Alkylation)

Causality & Logic: This route utilizes 1-bromo-2-chloroethane to exploit the differential leaving group ability of halogens. The bromide is displaced during the Williamson ether synthesis, leaving the chloride intact for the subsequent amination. To mitigate the formation of the tertiary amine (N,N-diethyl-2-phenoxyethanamine), a massive excess of ethylamine is used to force pseudo-first-order kinetics, statistically trapping the mono-alkylated product.

Step-by-Step Methodology:

  • O-Alkylation: Charge a 500 mL round-bottom flask with phenol (1.0 eq, 9.4 g), anhydrous K₂CO₃ (1.5 eq, 20.7 g), and 1-bromo-2-chloroethane (1.2 eq, 17.2 g) in 150 mL of anhydrous acetonitrile. Reflux for 12 hours under nitrogen. Filter the inorganic salts and concentrate the filtrate under reduced pressure to yield 2-phenoxyethyl chloride.

  • N-Alkylation: Dissolve the crude 2-phenoxyethyl chloride in a 70% aqueous ethylamine solution (15.0 eq). Transfer to a sealed pressure vessel (autoclave) and heat to 80 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Salt Formation: Evaporate the solvent to yield the crude free base. Dissolve in anhydrous diethyl ether (100 mL) and cool to 0 °C. Bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the white crystalline solid and recrystallize from ethanol/ether.

Route B: Catalytic Reductive Amination (The Selectivity Route)

Causality & Logic: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the most selective method for secondary amine synthesis[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it stable in weakly acidic media and preventing the premature reduction of the aldehyde. The reaction proceeds via an iminium ion intermediate, which is reduced significantly faster than the starting carbonyl.

Mechanism Amine 2-Phenoxyethanamine Hemiaminal Hemiaminal Amine->Hemiaminal Nucleophilic Attack Aldehyde Acetaldehyde Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O Product N-Ethyl-2-phenoxyethanamine Iminium->Product Hydride Transfer NaBH(OAc)3

Mechanistic pathway of the reductive amination route via an iminium ion intermediate.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under N₂, dissolve 2-phenoxyethanamine (1.0 eq, 13.7 g) and acetaldehyde (1.1 eq, 4.8 g) in 200 mL of 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature. Note: DCE is critical as it provides optimal solubility for the borohydride species and the intermediate.

  • Hydride Addition: Add NaBH(OAc)₃ (1.5 eq, 31.8 g) portion-wise over 15 minutes to control the mild exotherm. Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the starting amine.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (100 mL) to neutralize the acetic acid byproduct. Extract with dichloromethane (2 x 100 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Salt Formation: Dissolve the crude oil in 50 mL of dioxane and add 4N HCl in dioxane (1.2 eq) at 0 °C. Stir for 30 minutes, filter the resulting precipitate, and dry under vacuum to afford the target hydrochloride salt.

Route C: Amide Reduction (The High-Purity Route)

Causality & Logic: To completely physically block the possibility of over-alkylation, the amine is first acylated to form an amide. Subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) yields the target amine. Because amides are highly stable, strong hydride donors like LiAlH₄ are required[1]. The critical step in this protocol is the "Fieser Workup," which prevents the formation of a gelatinous, unfilterable aluminum hydroxide emulsion by carefully controlling the hydration of the aluminum salts.

Step-by-Step Methodology:

  • Amidation: To a cooled (0 °C) solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (150 mL), dropwise add phenoxyacetyl chloride (1.0 eq, 17.1 g). Stir for 2 hours at room temperature. Wash the organic layer with 1N HCl (50 mL), saturated NaHCO₃, and brine. Concentrate to yield pure N-ethylphenoxyacetamide.

  • Reduction: Suspend LiAlH₄ (2.0 eq, 7.6 g) in anhydrous THF (150 mL) at 0 °C under argon. Slowly add a solution of the amide in THF (50 mL) via an addition funnel. Once the addition is complete, heat the mixture to reflux for 6 hours.

  • Fieser Workup: Cool the reaction to 0 °C. Carefully quench by sequentially adding exactly 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water. Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the salts through a pad of Celite and wash with hot THF.

  • Salt Formation: Concentrate the filtrate, dissolve the residue in anhydrous ether, and treat with HCl gas to precipitate N-Ethyl-2-phenoxyethanamine hydrochloride.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2-phenoxyethanamine hydrochloride
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Reactant of Route 2
N-Ethyl-2-phenoxyethanamine hydrochloride
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